cyclophilin B
Description
Properties
CAS No. |
137497-17-7 |
|---|---|
Molecular Formula |
C8H9NS |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Cyclophilin B
Primary Structure and Key Domains
The primary structure of human Cyclophilin B consists of a single polypeptide chain. ontosight.ai The precursor protein is 216 amino acids long and has a molecular weight of approximately 21-24 kDa. ontosight.aibio-techne.com Its structure is characterized by several key domains and motifs that are crucial for its localization and function.
N-terminal Signal Peptide Domain
This compound contains an N-terminal signal peptide, approximately 25 amino acids in length, which directs the protein to the endoplasmic reticulum (ER). bio-techne.comrndsystems.comahajournals.org This signal sequence is essential for its entry into the secretory pathway. ilri.org Studies on preprolactin have shown that the cleaved signal peptide can be further processed, and the resulting N-terminal fragment is released into the cytosol. embopress.org The processing of this signal sequence can be inhibited by cyclosporin (B1163) A, suggesting that a cyclophilin may regulate the activity of the signal peptide peptidase. embopress.org
Peptidyl-Prolyl Isomerase (PPIase) Domain
The core of this compound is its Peptidyl-Prolyl Isomerase (PPIase) domain, which spans from approximately amino acid 47 to 204. bio-techne.comrndsystems.com This domain is highly conserved among the cyclophilin family and is responsible for the protein's enzymatic activity. ontosight.aibiovendor.comebi.ac.uk The PPIase domain catalyzes the cis-trans isomerization of proline peptide bonds, a rate-limiting step in the folding of many proteins. ontosight.aiebi.ac.ukmdpi.com The structure of this domain features a characteristic β-barrel fold. biovendor.commdpi.com While the primary function is enzymatic, this domain can also act as a proline-binding domain even without detectable isomerase activity for certain substrates. nih.gov
Key Features of the PPIase Domain:
| Feature | Description |
| Catalytic Activity | Catalyzes the cis-trans isomerization of peptidyl-prolyl bonds, aiding in protein folding. ebi.ac.uk |
| Structure | Consists of a β-barrel structure with a hydrophobic pocket for proline binding. biovendor.commdpi.com |
| Conservation | Highly homologous among cyclophilin family members. ontosight.aibiovendor.com |
C-terminal Endoplasmic Reticulum Retention Motif
At its C-terminus, this compound possesses an endoplasmic reticulum (ER) retention motif. bio-techne.comrndsystems.com The sequence AIAKE has been identified as this retention signal. biovendor.com However, there is some discussion in the scientific literature, with another study suggesting a novel C-terminal motif, VEKPFAIAKE, is responsible for ER retention. nih.gov This motif is crucial for localizing CypB within the ER. ahajournals.orgbiovendor.com Interestingly, this retention motif can be proteolytically cleaved, allowing for the secretion of CypB into the extracellular space. biovendor.combiovendor.com
Nuclear Translocation Motif
This compound also contains a nuclear translocation motif, with the sequence DEKKKGPKV located within the N-terminus. biovendor.combiovendor.com This sequence facilitates the transport of CypB into the nucleus, where it can participate in processes such as transcriptional regulation. biovendor.comoup.com The presence of both an ER retention signal and a nuclear localization signal highlights the protein's ability to shuttle between different cellular compartments. ahajournals.orgbiovendor.com
Heparin-Binding Sequence
A partial heparin-binding sequence is present in this compound, located at approximately amino acids 27-34. bio-techne.comrndsystems.comrndsystems.com This sequence allows CypB to interact with heparan sulfate (B86663) proteoglycans on the cell surface, a process that is important for its extracellular functions, such as mediating cell migration and adhesion. nih.govresearchgate.net Research has indicated that the specific interaction with heparin/heparan sulfate involves a 3-O-sulfated N-unsubstituted glucosamine (B1671600) residue. nih.govresearchgate.net
Tertiary Structure and Conformational Dynamics
The tertiary structure of this compound is characterized by a core β-barrel, typical of the cyclophilin family, which forms the catalytic PPIase domain. biovendor.com This structure is stabilized by a series of β-strands and α-helices. researchgate.net The active site is a hydrophobic pocket on the surface of the protein. biovendor.com
This compound's function is not static; it is governed by conformational dynamics. These dynamics are essential for its catalytic activity and interactions with other molecules. nih.govacs.orgpnas.org Studies have shown that motions within the protein, particularly in loop regions, are critical for substrate binding and catalysis. nih.govelifesciences.org For instance, the flexibility of the "gatekeeper" loop is a key determinant of the catalytic activity. nih.gov The binding of ligands, such as the immunosuppressant cyclosporin A, occurs at the active site but does not necessarily prevent CypB from interacting with other proteins at different sites. nih.govrcsb.org This suggests a degree of functional independence between its different binding surfaces. nih.gov The conformational landscape of cyclophilins is complex, with multiple substates that can be influenced by temperature, mutations, and ligand binding, all of which can modulate the protein's function. elifesciences.orgnih.gov
Summary of this compound Structural Features:
| Domain/Motif | Location | Function |
| N-terminal Signal Peptide | N-terminus (aa 1-25) | Directs protein to the ER. bio-techne.comrndsystems.comahajournals.org |
| PPIase Domain | Core (aa 47-204) | Catalyzes prolyl-isomerization. bio-techne.comrndsystems.com |
| C-terminal ER Retention Motif | C-terminus (e.g., AIAKE) | Retains protein in the ER. bio-techne.comrndsystems.combiovendor.com |
| Nuclear Translocation Motif | N-terminus (DEKKKGPKV) | Mediates nuclear import. biovendor.combiovendor.com |
| Heparin-Binding Sequence | N-terminal region (aa 27-34) | Interacts with heparan sulfate. bio-techne.comrndsystems.comrndsystems.com |
Core β-barrel/Isomerase Region Characteristics
The fundamental structure of cyclophilins, including this compound, is a conserved fold architecture characterized by an eight-stranded anti-parallel β-barrel, which is capped by two α-helices. molsoft.comvulcanchem.com This β-barrel structure is a common feature among cyclophilins and forms the core of the protein. biovendor.combiovendor.com The β-strands are connected by loops of varying lengths, and this entire assembly creates a compact, globular domain. nih.govtulane.edu This core region also houses the peptidyl-prolyl isomerase (PPIase) activity of the enzyme. biovendor.comahajournals.org
The β-barrel itself is a cylindrical structure formed by a β-sheet that twists and coils, allowing the first strand to form hydrogen bonds with the last. wikipedia.org In many β-barrels, the arrangement of the β-strands is antiparallel. wikipedia.org This structural motif is not exclusive to cyclophilins and is found in a wide array of proteins with diverse functions. tulane.eduwikipedia.org
A key feature within the isomerase region is a hydrophobic pocket on the surface of the protein. biovendor.com This pocket is crucial for the enzyme's function as it constitutes the proline-binding motif. biovendor.com The catalytic activity of cyclophilins involves the cis-trans isomerization of proline imidic peptide bonds in oligopeptides, a process that can be a rate-limiting step in protein folding. mybiosource.comfrontiersin.org
| Structural Feature | Description | Reference |
|---|---|---|
| Core Architecture | Eight-stranded anti-parallel β-barrel capped by two α-helices. | molsoft.comvulcanchem.com |
| Isomerase Region | Housed within the core β-barrel structure. | biovendor.comahajournals.org |
| Proline-Binding Motif | A surface hydrophobic pocket within the isomerase region. | biovendor.com |
Active Site Conformation and Substrate Binding
The active site of this compound, like other cyclophilins, is a well-defined pocket on the protein surface. A critical residue within this active site is Trp121 (numbering corresponds to PPIA), which is located in a short α-helical turn in the β6-β7 loop region. molsoft.com The active site is largely hydrophobic, which facilitates the binding of proline-containing substrates. biovendor.com
Substrate binding is mediated by specific interactions within the active site. The binding pocket can be further divided into subsites, such as the S1' and S2 pockets. plos.org The S2 pocket, in particular, is a region of significant conformational divergence among cyclophilin family members and plays a role in determining substrate specificity. nih.govplos.org While the proline-binding pocket itself shows a high degree of conservation, the regions surrounding it, like the S2 pocket, contribute to the isoform-specific recognition of substrates. nih.govplos.org
The catalytic mechanism involves the binding of the substrate's proline residue and the preceding amino acid into the active site. The enzyme then catalyzes the rotation around the peptidyl-prolyl bond, converting it between the cis and trans conformations. scispace.com The inherent flexibility of the active site loops is thought to be important for accommodating a diverse range of substrates. scispace.comacs.org
| Active Site Component | Key Features | Reference |
|---|---|---|
| Trp121 | Essential active site residue located in the β6-β7 loop. | molsoft.com |
| S1' and S2 Pockets | Subsites within the binding pocket; S2 pocket is a key determinant of isoform specificity. | plos.org |
| Binding Mechanism | Involves interaction with the hydrophobic active site and catalysis of peptidyl-prolyl bond isomerization. | biovendor.comscispace.com |
Structural Homology and Divergence Among Cyclophilin Isoforms
The human genome encodes for 17 different cyclophilin isoforms, all sharing a conserved cyclophilin-like domain (CLD). nih.govcsic.es This domain contains the characteristic eight-stranded β-barrel and is responsible for the PPIase activity. molsoft.comnih.gov Despite this conserved core, significant structural divergence exists among the isoforms, particularly in the regions outside the immediate active site. nih.govmolsoft.com
One area of notable divergence is the loop regions connecting the secondary structural elements. For instance, the β1-β2 and α2-β8 loops show structural differences that form a contiguous surface on the "back" face of the cyclophilin fold, relative to the active site. nih.govresearchgate.net This variation may influence interactions with different binding partners. nih.govresearchgate.net Additionally, some isoforms have a deletion in the β1-β2 loop region, which alters the length of the β-sheets in that area. nih.govresearchgate.net
The N- and C-terminal regions of cyclophilin isoforms also exhibit significant differences. biovendor.compnas.org For example, this compound contains a nuclear translocation motif in its N-terminus and an endoplasmic reticulum retention sequence in its C-terminus, features not universally present in other cyclophilins. biovendor.combiovendor.com These variations in sequence and structure outside the conserved catalytic domain are thought to impart functional specificity to each isoform, directing them to different cellular compartments and enabling them to interact with a unique set of proteins. plos.orgpnas.org
| Region of Divergence | Nature of Divergence | Potential Functional Implication | Reference |
|---|---|---|---|
| β1-β2 and α2-β8 loops | Structural differences on the "back" face of the protein. | Preference for different binding partners. | nih.govresearchgate.net |
| β1-β2 loop | Deletions in some isoforms altering β-sheet length. | Altered protein structure and potential interactions. | nih.govresearchgate.net |
| N- and C-termini | Presence of specific localization signals (e.g., in CypB). | Compartmental specificity and regulation. | biovendor.combiovendor.compnas.org |
Structural Basis of Cyclosporin A Interaction
Cyclosporin A (CsA) is a potent immunosuppressive drug that binds with high affinity to the active site of cyclophilins, including this compound. pnas.orgsinobiological.com The crystal structure of the this compound-Cyclosporin A complex reveals that the drug binds in the same hydrophobic pocket that recognizes peptide substrates. pnas.org The conformation of the bound CsA and the network of interactions it forms are very similar in both Cyclophilin A and this compound complexes. pnas.orgnih.gov
The interaction is extensive, involving multiple hydrogen bonds and van der Waals contacts between the drug and the protein. pnas.org The binding of CsA effectively blocks the active site, thereby inhibiting the PPIase activity of this compound. acs.orgthermofisher.com The immunosuppressive effect of CsA, however, is not due to the inhibition of PPIase activity itself. Instead, the Cyclophilin-CsA complex gains a new function: it binds to and inhibits the protein phosphatase calcineurin. pnas.orgthermofisher.compnas.org
| Compound | Binding Site on this compound | Consequence of Binding | Reference |
|---|---|---|---|
| Cyclosporin A | Active site hydrophobic pocket. | Inhibition of PPIase activity and formation of a complex that inhibits calcineurin. | pnas.orgacs.orgthermofisher.com |
Intracellular Functions and Molecular Mechanisms of Cyclophilin B
Chaperone Activity in Protein Folding and Proteostasis
CypB functions as a protein chaperone, assisting in the proper folding of newly synthesized proteins and contributing to the maintenance of proteostasis within the cell, particularly in the endoplasmic reticulum. researchgate.netijbs.com
Role in the Endoplasmic Reticulum Stress Response and Unfolded Protein Response (UPR)
The accumulation of misfolded proteins in the ER leads to a state of ER stress, which activates the Unfolded Protein Response (UPR). biologists.comnih.govmdpi.com The UPR is a complex signaling network aimed at restoring ER homeostasis by reducing protein synthesis, increasing the production of chaperones and foldases, and promoting the degradation of misfolded proteins. nih.govmdpi.com Cyclophilin B plays a crucial role in protecting cells against ER stress. biologists.comnih.gov Its expression is upregulated during ER stress through mechanisms involving ER stress response elements and transcription factors like ATF6. biologists.comnih.govnih.gov Overexpression of wild-type CypB has been shown to attenuate ER stress-induced cell death, while inhibiting CypB expression makes cells more vulnerable to ER stress. researchgate.netbiologists.comnih.gov This protective function is linked to its PPIase activity and its ability to interact with other ER stress-related chaperones. biologists.comnih.gov
Interplay with Other Chaperones
CypB does not function in isolation but interacts with a network of other chaperones and foldases within the ER to efficiently handle protein folding and quality control. nih.govresearchgate.net
Modulation of Protein Disulfide Isomerase (PDI) Chaperone Activity
This compound interacts with Protein Disulfide Isomerase (PDI), another key enzyme in the ER that catalyzes the formation, isomerization, and reduction of disulfide bonds. nih.govjst.go.jproyalsocietypublishing.org While the interaction between PDI and CypB does not appear to affect their respective enzymatic (isomerase or PPIase) activities, CypB has been shown to increase the chaperone activity of PDI in vitro. nih.govjst.go.jp This suggests a cooperative mechanism where CypB enhances PDI's ability to assist protein folding. nih.govjst.go.jp The interaction between CypB and PDI can be influenced by molecules like cyclosporin (B1163) A. nih.govjst.go.jp
Association with Procollagen (B1174764) and Involvement in its Sorting and Transport
This compound is associated with procollagen, the precursor molecule of collagen, which undergoes extensive folding and modification in the ER before being transported to the Golgi apparatus and subsequently secreted. oup.comnih.govmit.edu CypB forms a complex with procollagen, along with other chaperones like Hsp47. oup.com This complex is thought to play a role in preventing procollagen aggregation and facilitating its transport through the secretory pathway. oup.com While the exact mechanisms of procollagen sorting and transport are complex and involve various proteins and vesicles, the association of CypB with procollagen highlights its involvement in the maturation and trafficking of this important structural protein. oup.comnih.govsci-hub.se
Peptidyl-Prolyl cis-trans Isomerase (PPIase) Activity
A fundamental activity of this compound is its peptidyl-prolyl cis-trans isomerase (PPIase) activity. biovendor.combiovendor.comwikipedia.org This enzymatic function involves catalyzing the interconversion between the cis and trans isomers of peptide bonds involving proline residues. wikipedia.orgfrontiersin.org Proline has a unique cyclic structure that makes the isomerization of the preceding peptide bond a relatively slow process, which can limit the rate of protein folding. wikipedia.orgfrontiersin.org CypB accelerates this isomerization, thereby facilitating the efficient folding of proteins containing proline residues. wikipedia.orgfrontiersin.org This catalytic activity is crucial for the proper conformational maturation of a variety of proteins within the ER. wikipedia.orguniprot.org
Catalytic Mechanism and Substrate Specificity
The core function of CypB as a PPIase involves accelerating the slow interconversion between the cis and trans isomers of peptidyl-prolyl peptide bonds. oup.compnas.orgimrpress.com This isomerization is often a rate-limiting step in protein folding and can act as a molecular switch in regulating protein function. pnas.org While the precise catalytic mechanism of all PPIases is still being fully elucidated, studies on cyclophilin A, a related family member, suggest an "electrostatic handle" mechanism. pnas.org This model proposes that the enzyme's catalytic site creates an electrostatic environment that interacts with the electric dipole of the carbonyl group preceding the proline residue in the substrate, thereby facilitating the rotation of the peptide bond. pnas.org
The substrate specificity of cyclophilins, including CypB, is influenced by the amino acid residues surrounding the proline bond undergoing isomerization. The substrate-binding cavity of PPIases, which includes a hydrophobic pocket, plays a crucial role in recognizing and binding to proline-containing peptides. biovendor.comoup.comnih.gov While site-specific interactions within the substrate-binding cavity contribute to activity, the presence of a cavity with appropriate properties appears to be fundamental for PPIase catalysis. oup.comnih.gov
Modulators of PPIase Activity
The PPIase activity of CypB can be modulated by various molecules, notably immunosuppressive drugs. Cyclosporine A (CsA) is a well-characterized inhibitor of cyclophilins, including CypB. ahajournals.orgciteab.comnih.govguidetopharmacology.orgsciencepublishinggroup.comnih.govthermofisher.com CsA binds with high affinity to the active site of cyclophilins, thereby blocking their isomerase activity against peptide substrates. plos.orgthermofisher.com This interaction is central to the immunosuppressive effects of CsA, although the immunosuppression is ultimately linked to the inhibition of calcineurin by the CsA-cyclophilin complex, rather than solely the inhibition of PPIase activity. plos.orgthermofisher.com
Another potent inhibitor of cyclophilins is Sanglifehrin A, a polyketide natural product. wikipedia.orgnih.govguidetomalariapharmacology.orguni-freiburg.de Like CsA, Sanglifehrin A exhibits immunosuppressive activity by inhibiting cyclophilins. wikipedia.org These modulators serve as valuable tools for studying the biological functions of CypB and other cyclophilins.
Regulation of Gene Expression and Transcriptional Control
CypB plays a significant role in the regulation of gene expression, particularly within the nucleus. nih.govbiovendor.com
Transcriptional Induction via STAT5 Signaling Pathway
An important function of intranuclear CypB is its role as a transcriptional inducer for Signal Transducer and Activator of Transcription 5 (STAT5). nih.govbiovendor.compnas.orgbioscientifica.comnih.govnih.govnih.gov The intranuclear complex formed between Prolactin (PRL) and CypB directly interacts with STAT5, leading to enhanced STAT5-mediated gene transcription. pnas.orgbioscientifica.comnih.govnih.gov This transcriptional induction is dependent on the PPIase activity of CypB. pnas.orgnih.gov
The mechanism involves CypB facilitating the release of Protein Inhibitor of Activated STAT 3 (PIAS3), a repressor of STAT activity, from STAT5. nih.govpnas.orgbioscientifica.comnih.govnih.gov It is hypothesized that the interaction of the PRL/CypB complex with the N-terminus of STAT5 induces a conformational change in STAT5, mediated by CypB's PPIase activity, which in turn leads to the dissociation of PIAS3. nih.gov This release of PIAS3 enhances STAT5 DNA-binding activity and subsequent transcription of PRL-induced, STAT5-mediated genes. pnas.orgnih.gov
Interaction with Intranuclear Transcription Factors
Beyond its interaction with STAT5, CypB is known to associate with other intranuclear transcription factors. nih.govbiovendor.comoup.comoup.com These interactions suggest a broader role for CypB in modulating the activity of various transcription factors. Examples of transcription factors that have been reported to interact with cyclophilins, including potentially CypB based on its nuclear localization and function, include c-Myb and Interferon Regulatory Factor 4 (IRF4). bioscientifica.comnih.govbioscientifica.com These interactions can influence the transcriptional activity of these factors, highlighting the multifaceted involvement of CypB in nuclear processes.
Coordination of Global Gene Expression Networks
Given its association with multiple intranuclear transcription factors and its role in regulating STAT5 activity, CypB is suggested to play a role in coordinating global networks of gene expression. nih.govbiovendor.com By influencing the activity and potentially the conformation of various transcription factors through its PPIase activity or chaperone functions, CypB can impact the expression of numerous genes involved in diverse cellular pathways. Studies examining the global effects of CypB knockdown have revealed significant alterations in the expression of genes related to processes such as cell proliferation, motility, and tumorigenesis, further supporting its role in coordinating gene expression networks. nih.gov
Role in Protein Translation Regulation
CypB has also been implicated in the regulation of protein translation. It has been shown to interact with elongation initiation factor 2-beta (eIF2-beta). ahajournals.org eIF2-beta is a key component of the eIF2 complex, which plays a central role in initiating ribosomal translation and is involved in the cellular response to stress, such as endoplasmic reticulum stress. ahajournals.orgnih.gov The activity of the eIF2 complex is regulated by phosphorylation. ahajournals.org
Interestingly, Cyclosporine A, which binds to CypB, has been observed to alter eIF2 phosphorylation, and this effect may involve CypB. ahajournals.org This suggests a potential mechanism by which CypB, possibly in conjunction with its binding partners or through its PPIase activity, can influence the regulation of protein synthesis, particularly in the context of cellular stress responses.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID(s) |
| This compound (PPIB) | Human: 5479 thermofisher.com, Mouse: 19035 thermofisher.com |
| Cyclosporine A | 5284373 citeab.comnih.govguidetopharmacology.org, 132274082 fishersci.pt, 5280754 guidetopharmacology.org, 24883466 guidetopharmacology.org |
| Sanglifehrin A | 5388925 wikipedia.orgnih.govguidetomalariapharmacology.orguni-freiburg.denih.gov |
Data Tables
Based on the search results, detailed quantitative data suitable for interactive tables with multiple comparable entries across different conditions or studies were not consistently available for all sections. However, the qualitative and semi-quantitative findings regarding gene expression changes upon CypB modulation or the effects of modulators on PPIase activity can be summarized conceptually.
For instance, the impact of CypB knockdown on the expression of specific genes in breast cancer cells nih.govnih.gov could be represented conceptually:
| Gene Name | Effect of CypB Knockdown | Associated Process |
| STMN3 | Down-regulated | Cell proliferation, motility |
| S100A4 | Down-regulated | Cell proliferation, motility |
| S100A6 | Down-regulated | Cell proliferation, motility |
| c-Myb | Down-regulated | Cell differentiation and proliferation |
| Estrogen receptor α | Down-regulated | Hormone signaling |
| Growth hormone receptor | Down-regulated | Hormone signaling |
| Progesterone (B1679170) receptor | Down-regulated | Hormone signaling |
| CEBPβ | Down-regulated | Stat5 co-activator, PRL-related gene expression |
| S100A6 | Down-regulated | PRLR-associated protein |
Similarly, the effect of CypB on STAT5-mediated transcription can be summarized:
| Condition | STAT5 Transcriptional Activity | PIAS3 Association with STAT5 | Dependence on CypB PPIase Activity |
| PRL + CypB | Enhanced | Decreased | Yes |
| PRL + CypB-PPI mutant | Abrogated | Not decreased | N/A |
| PRL alone (compared to PRL + CypB) | Lower | Higher | N/A |
These tables provide a structured overview of the research findings discussed in the text regarding gene expression regulation and STAT5 signaling influenced by CypB.
Subcellular Trafficking and Secretion Mechanisms
This compound's presence in both intracellular compartments and the extracellular milieu highlights complex mechanisms governing its subcellular localization and secretion.
Endoplasmic Reticulum Retention and Release
This compound is identified as an ER-resident protein. nih.govnih.gov Its retention within the ER has been suggested to involve a C-terminal motif, specifically the sequence AIAKE, which resides in its C-terminus. biovendor.comnih.gov However, the precise mechanism of ER retention is still under investigation, and it has been proposed that retention might also be regulated through its cyclosporin A (CsA)-binding site. nih.govnih.gov Studies have indicated that mutations within this C-terminal motif or the CsA-binding site can influence CypB's ER distribution and release. nih.govnih.gov For instance, mutation of tryptophan residue 128 within the CsA-binding site was found to be sufficient to release CypB from the ER in keratinocytes. nih.gov This suggests a molecular mechanism where the CsA-binding site plays a role in ER retention.
Proteolytic Processing of ER-Retention Motif for Extracellular Secretion
For this compound to be secreted into the extracellular space, the ER-retention motif located in its C-terminus is proteolytically cleaved within the ER. biovendor.comoup.comnih.gov This cleavage event enables the protein to exit the ER and enter the secretory pathway. biovendor.comnih.gov While the proteolytic cleavage of the C-terminal ER retention motif is understood to be crucial for CypB secretion, the specific protease responsible for this cleavage and the regulatory mechanisms controlling this process under various physiological or pathological conditions have not been extensively reported. researchgate.net
Extracellular Roles and Intercellular Signaling Mediated by Secreted Cyclophilin B
Chemotactic Activity and Cell Adhesion Modulation Extracellular CyPB exhibits chemotactic activity, attracting various cell types, and also modulates cell adhesionbiovendor.combiovendor.comthermofisher.comaai.orgassaygenie.com.
Induction of Leukocyte Chemotaxis Extracellular cyclophilins, including CyPB, are well-described as chemotactic factors for various leukocyte subsets, contributing to inflammatory responsesbiovendor.combiovendor.comaai.orgresearchgate.netnih.govnih.gov. CyPB has been shown to initiate in vitro migration of macrophages and is a chemoattractant factor for human peripheral blood CD4⁺ T lymphocytesaai.org. The chemotactic activity of CyPB towards neutrophils has also been observedosu.cznih.gov. This chemotactic response is mediated, at least in part, through the interaction with CD147aai.orgosu.cz. Studies have shown that antibodies to CD147 can block the chemotactic response of neutrophils to CyPBosu.cz. The chemotactic activity of cyclophilin was observed at concentrations around 10 nMnih.gov.
Below is a table summarizing key interactions and effects of extracellular Cyclophilin B:
| Interaction Partner | Cellular Effect(s) | Related Signaling Pathways Involved | References |
| CD147 | Regulation of cell motility, calcium transport, chemotaxis | MAPK (p44/p42 ERK1/2) activation | biovendor.combiovendor.comaai.orgnih.govresearchgate.netnih.govosu.cz |
| Heparan Sulfate (B86663) Proteoglycans | Required for integrin-mediated adhesion, potential primary binding sites | Involved in CyPB-mediated signaling and adhesion | biovendor.comaai.orgnih.govassaygenie.comfrontiersin.orgnih.govresearchgate.netpnas.orgnih.gov |
| Leukocytes (Macrophages, T cells, Neutrophils) | Chemotaxis | Mediated via CD147, involves Ca²⁺ mobilization and MAPK activation | biovendor.combiovendor.comaai.orgresearchgate.netosu.cznih.govnih.gov |
Regulation of T Lymphocyte Adhesion to Extracellular Matrix
This compound plays a role in regulating the adhesion of peripheral blood T lymphocytes to the extracellular matrix. This activity is dependent on interactions with both a functional signaling receptor and glycosaminoglycans (GAGs). nih.govacs.org Specifically, CyPB enhances the firm adhesion of T cells to the extracellular matrix, such as fibronectin. assaygenie.comnih.govacs.orgbiovendor.com This adhesion process mediated by CyPB requires CD147, which is presumed to act as a costimulatory molecule, and is related to the activation of α4β1 and α4β7 integrins. nih.gov The interaction with GAGs is crucial for CyPB to trigger integrin-mediated adhesion of peripheral blood T lymphocytes to the extracellular matrix. nih.gov Mutational analysis has indicated that while the peptidyl-prolyl isomerase activity of CyPB is not required for receptor binding, it is necessary for the stimulation of peripheral blood T-lymphocyte adhesion to fibronectin. acs.org Different regions of CyPB are involved in peripheral blood T-lymphocyte activation, highlighting a novel physiological function for its peptidyl-prolyl isomerase activity in this context. acs.org
Contribution to Cell-Cell Communication
Extracellular fractions of this compound are involved in cell-cell communication and inflammatory signaling. biovendor.combiovendor.com At the cell surface, CyPB acts as a ligand for the CD147 receptor (also known as Basigin or EMMPRIN). biovendor.combiovendor.comnih.govosu.cz The interaction between CyPB and CD147 regulates various cellular processes, including mitogen-activated protein kinase activation, motility, calcium transport, and the expression of the pro-apoptotic protein Bim. biovendor.com CD147 is overexpressed in activated immune cells, including T and B lymphocytes, neutrophils, monocytes, macrophages, and dendritic cells, and it participates in the immune and inflammatory response. frontiersin.orgfrontiersin.org Chemotaxis, phosphorylation of ERK 1/2, and cell signaling are mediated by cyclophilins through CD147. frontiersin.org While CyPB is involved in inflammatory signaling, it appears to be unable on its own to induce the production of proinflammatory cytokines. biovendor.comaai.org However, extracellular CyPB has been shown to attenuate the expression of inflammatory mediators induced by LPS stimulation in macrophages, specifically reducing TNF-α mRNA expression through the induction of B cell lymphoma-3 (Bcl-3). aai.org This suggests an unexpected role for CyPB in attenuating the responses of proinflammatory macrophages. aai.org The effects of extracellular CyPB can be contradictory, as its binding to CD147 induces ERK activation and migration in T-cells and monocytes, but it has also been shown to reduce the release of pro-inflammatory mediators in LPS-activated macrophages. frontiersin.org
Table 1: this compound Interactions and Effects
| Interaction/Effect | Description | Relevant Section |
| Interaction with Glycosaminoglycans (GAGs) | Required for triggering integrin-mediated adhesion of T lymphocytes to extracellular matrix. | 4.2.2. Regulation of T Lymphocyte Adhesion to Extracellular Matrix |
| Binding to Functional Signaling Receptor | Involved in enhancing T lymphocyte adhesion to extracellular matrix. | 4.2.2. Regulation of T Lymphocyte Adhesion to Extracellular Matrix |
| Interaction with CD147 Receptor | Acts as a ligand; regulates MAPK activation, motility, calcium transport, and Bim expression. | 4.3. Contribution to Cell-Cell Communication |
| Enhancement of T cell adhesion to extracellular matrix (e.g., fibronectin) | Requires interaction with GAGs and signaling receptor; involves CD147 and integrins α4β1 and α4β7. | 4.2.2. Regulation of T Lymphocyte Adhesion to Extracellular Matrix |
| Chemotaxis of Leukocytes | Extracellular CyPB acts as a chemotactic factor for various leukocyte subsets, including T lymphocytes and macrophages. | Extracellular Roles and Intercellular Signaling, 4.3. Contribution to Cell-Cell Communication |
| Attenuation of TNF-α expression in LPS-stimulated macrophages | Occurs through induction of Bcl-3, reducing NF-κB p65 binding to the TNF-α promoter. | 4.3. Contribution to Cell-Cell Communication |
Involvement of Cyclophilin B in Cellular Homeostasis and Biological Processes
Energy Homeostasis and Metabolic Regulation
Cyclophilin B is increasingly recognized for its role in energy homeostasis and the regulation of metabolic processes. biovendor.combiovendor.com Research has shown that CypB expression is elevated in the serum of individuals with metabolic disorders and in various organs of obese mice. spandidos-publications.comresearchgate.net This suggests a link between CypB and metabolic dysregulation.
One of the key areas of CypB's involvement is in adipogenesis, the process of fat cell formation. Studies have demonstrated that the expression of CypB increases during the differentiation of 3T3-L1 preadipocytes. spandidos-publications.comresearchgate.net The mechanism appears to involve the AKT/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and metabolism. spandidos-publications.com Overexpression of CypB has been shown to activate this pathway, promoting adipocyte differentiation, while its knockdown has the opposite effect. spandidos-publications.com Specifically, CypB influences the phosphorylation of key proteins in this pathway, such as AKT, mTOR, and p70S6K. spandidos-publications.com
| Molecule | Effect of CypB Overexpression | Effect of CypB Knockdown | Reference |
| p-AKT | Increased | Decreased | spandidos-publications.com |
| p-mTOR | Increased | Decreased | spandidos-publications.com |
| p-P70S6K | Increased | Decreased | spandidos-publications.com |
| CHOP | Decreased | Increased | spandidos-publications.com |
| PPARγ | Increased | Decreased | spandidos-publications.com |
| C/EBPα | Increased | Decreased | spandidos-publications.com |
Calcium Signaling Pathway Modulation
This compound is implicated in the modulation of intracellular calcium signaling, a vital process for numerous cellular functions. biovendor.com Its involvement is highlighted by its interaction with the calcium-modulating cyclophilin ligand (CAML). nih.govusbio.netprospecbio.comcloud-clone.com CAML is an integral membrane protein that, by binding to CypB, participates in the calcium signal transduction pathway. usbio.netprospecbio.com This interaction acts downstream of the T-cell receptor (TCR) and upstream of calcineurin, leading to an influx of calcium. nih.gov This suggests that CypB is a key component in calcium signaling, even in the absence of immunosuppressants like cyclosporin (B1163) A, which is known to target cyclophilins. nih.govusbio.netcloud-clone.comnih.gov
The binding of cyclosporin A to CypB normally inactivates calcineurin, a key signaling intermediate. usbio.netcloud-clone.comnih.gov The discovery of CAML and its interaction with CypB reveals a natural, endogenous mechanism for modulating calcium signaling. nih.gov This positions CypB as a crucial regulator of calcium-dependent cellular events. biovendor.com
Cell Cycle Progression Regulation
This compound plays a role in the regulation of cell cycle progression. spandidos-publications.com Studies have shown that CypB can influence the transition between different phases of the cell cycle, particularly the G1/S and G2/M phases. spandidos-publications.comresearchgate.net For instance, in the context of adipogenesis, overexpression of CypB has been observed to promote the progression from the G1/S to the G2/M phase, facilitating cell differentiation. spandidos-publications.com Conversely, the knockdown of CypB can delay this progression. spandidos-publications.comresearchgate.net
The mechanism by which CypB regulates the cell cycle appears to be linked to the mTOR signaling pathway, which is known to control cell proliferation. spandidos-publications.com Overexpression of CypB leads to increased expression of key cell cycle regulators such as Cyclin D, Cyclin E, Cyclin A, and CDK4, while decreasing the expression of the cell cycle inhibitor p27. spandidos-publications.com In some cancer cells, silencing CypB has been shown to suppress tumor growth by blocking cell-cycle progression and inducing apoptosis. aacrjournals.org This suggests that CypB's influence on the cell cycle is a critical aspect of its function in both normal physiological processes and pathological conditions. spandidos-publications.comaacrjournals.org
| Cell Cycle Phase | Effect of CypB Overexpression | Effect of CypB Knockdown | Reference |
| G1/S to G2/M Transition | Promoted | Delayed | spandidos-publications.comresearchgate.net |
| G1 Phase | Decreased cell population | Increased cell population | geneticsmr.org |
| S Phase | - | Decreased cell population | geneticsmr.org |
| G2/M Phase | Increased cell population | - | spandidos-publications.com |
Ribosome Biogenesis and RNA Transcription
Emerging evidence points to the involvement of this compound in the fundamental processes of ribosome biogenesis and RNA transcription. nih.gov Studies have shown that CypB can localize to the fibrillar centers of the nucleolus, the primary site of ribosome production. nih.gov Within these centers, CypB has been found to colocalize and interact with key proteins involved in ribosome biogenesis and RNA transcription, including RNA polymerase, upstream binding factor-1 (UBF), fibrillarin, and dyskerin. nih.gov This interaction persists even after the chemical disruption of the nucleolus, indicating a strong association. nih.gov
The dynamic colocalization of CypB with these proteins during the more transcriptionally active phases of the cell cycle further supports its role in these processes. nih.gov Gene ontology analysis of cells with altered CypB expression has revealed changes in genes associated with ribosome biogenesis, such as those involved in rRNA metabolic processes and processing. nih.gov These findings suggest that CypB acts as a chaperone or regulatory factor in the complex machinery of ribosome assembly and RNA transcription. nih.govnih.gov
Connective Tissue Remodeling and Collagen Biosynthesis
This compound plays a critical role in the remodeling of connective tissue, primarily through its influence on the biosynthesis of type I collagen, the most abundant protein in the extracellular matrix of tissues like bone, skin, and tendon. plos.orgplos.orgresearchgate.net CypB functions as a molecular chaperone within the endoplasmic reticulum, where it is a component of the prolyl 3-hydroxylase complex and catalyzes the rate-limiting step in the folding of procollagen (B1174764) triple helices. plos.orgjci.orgbiorxiv.org
A key aspect of CypB's function in collagen biosynthesis is its modulation of lysine (B10760008) hydroxylation, a crucial post-translational modification that determines the stability and cross-linking of collagen fibrils. plos.orgnih.govnih.gov CypB deficiency has been shown to have a profound and site-specific impact on the hydroxylation of lysine residues in type I collagen. plos.orgnih.gov In mouse models lacking CypB, there is a significant reduction in lysine hydroxylation at the helical cross-linking sites of type I collagen in bone and tendon. plos.orgnih.gov This is a surprising finding because impaired collagen folding, as seen in CypB deficiency, would typically be expected to result in over-modification of lysines. nih.gov This suggests that CypB's role extends beyond simple chaperoning to actively facilitating the activity of lysyl hydroxylase 1 (LH1). plos.org
Interestingly, while helical lysine hydroxylation is decreased, hydroxylation in the telopeptide cross-linking sites of tendon type I collagen is increased in the absence of CypB. nih.govnih.gov This differential effect highlights the tissue- and site-specific nature of CypB's regulatory function. nih.gov The table below illustrates the site-specific effects of CypB deficiency on lysine hydroxylation in type I collagen.
| Collagen Domain | Molecular Site | Effect of CypB Deficiency | Reference |
| Helical Domain (Bone) | K87 | Significantly reduced hydroxylation | plos.org |
| Helical Domain (Tendon) | Cross-linking sites | Lower lysine hydroxylation | nih.govnih.gov |
| Telopeptide Domain (Tendon) | Cross-linking sites | Increased lysine hydroxylation | nih.govnih.gov |
The alterations in lysine hydroxylation due to CypB deficiency directly impact the chemistry of collagen cross-linking, which is essential for the mechanical stability of connective tissues. plos.orgplos.orgnih.govnih.gov The decrease in helical lysine hydroxylation leads to a reduction in lysine aldehyde-derived cross-links and the formation of unusual, underhydroxylated cross-links in bone and skin. plos.orgplos.org Conversely, the increased hydroxylation in the telopeptide region of tendon collagen results in the generation of hydroxylysine aldehyde-derived cross-links, which are absent in wild-type mice. nih.govnih.gov
This shift in the pattern of intermolecular cross-links, along with altered collagen fibril structure and reduced collagen deposition, ultimately contributes to the reduced bone strength and connective tissue defects observed in individuals and animal models with CypB deficiency, such as in recessive osteogenesis imperfecta. plos.orgplos.org These findings underscore the critical importance of CypB in regulating collagen post-translational modifications to ensure proper connective tissue formation and function. plos.orgnih.govnih.gov
Interaction with Lysyl Hydroxylases and Associated Chaperones (e.g., Fkbp65, Hsp47)
This compound (CypB), an endoplasmic reticulum (ER)-resident peptidyl-prolyl cis-trans isomerase (PPIase), plays a critical role in cellular homeostasis, particularly in the complex post-translational modification of collagen. biovendor.complos.org Its function extends beyond its well-established role as a component of the prolyl 3-hydroxylase 1 (P3H1) complex to encompass intricate interactions with lysyl hydroxylases and other ER chaperones, thereby modulating collagen cross-linking and matrix formation. plos.orgacs.orgmdpi.com
Research has demonstrated that CypB is a key regulator of lysine hydroxylation, a crucial modification for the formation of stable covalent intermolecular cross-links that provide collagen fibrils with their structural integrity. nih.govnih.govtandfonline.com The nature of these cross-links is tissue-specific and is determined by the extent of lysine hydroxylation at specific sites within the collagen molecule. nih.govnih.gov CypB modulates this process by differentially affecting lysine hydroxylation in a site-specific manner, a function mediated through its direct and indirect interactions with lysyl hydroxylase (LH) isoforms and associated molecular chaperones like FK506-binding protein 65 (FKBP65) and heat shock protein 47 (HSP47). nih.govnih.gov
Studies using CypB null mice have revealed a complex, tissue-dependent regulatory role. For instance, in bone collagen, CypB deficiency leads to diminished hydroxylation of lysine residues at the helical cross-linking sites. plos.orgnih.gov Conversely, in tendon collagen from the same knockout models, while helical lysine hydroxylation is also reduced, there is a surprising increase in hydroxylation at the telopeptide cross-linking sites. nih.govnih.gov This differential effect results in a shift in cross-linking chemistry, with a decrease in lysine aldehyde-derived cross-links and the formation of hydroxylysine aldehyde-derived cross-links, which are absent in wild-type tendon. nih.govnih.gov
The mechanism for this site-specific modulation lies in CypB's interaction with a multicomponent chaperone complex that regulates LH activity. plos.org Experimental evidence confirms that CypB physically interacts with all three lysyl hydroxylase isoforms (LH1, LH2, and LH3) and with FKBP65, a known chaperone and positive modulator of LH2. nih.govnih.govplos.org The regulation of LH2, which is primarily responsible for telopeptidyl lysine hydroxylation, is particularly complex, involving FKBP65 as a positive modulator, HSP47 as a negative modulator, and the binding immunoglobulin protein (BiP) as a stabilizer. plos.org Within this machinery, CypB appears to function as a negative regulator of LH2, likely through its interactions with both LH2 and FKBP65. plos.org
In the absence of CypB, a significant imbalance occurs within this chaperone complex. Research findings show that CypB knockout results in severely suppressed levels of FKBP65 and a significant increase in HSP47. plos.org This disruption helps explain the altered lysine hydroxylation patterns observed in knockout models. It is hypothesized that CypB may stabilize FKBP65 through a direct interaction, and its absence leads to the degradation of this positive LH2 modulator. plos.org
Furthermore, CypB is an integral part of the P3H1-CRTAP-CypB complex, which not only hydroxylates proline residues but also functions as a molecular chaperone, preventing the premature aggregation of collagen molecules in the ER, a role it shares with HSP47 and FKBP65. nih.govbiorxiv.org Both HSP47 and CypB are known to associate with procollagen during its transit from the ER to pre-Golgi vesicles, underscoring their continuous involvement in the collagen maturation process. rupress.orgnih.gov
Research Findings on this compound Interactions
Detailed studies have elucidated the specific molecular interactions and their consequences on collagen modification.
| Interacting Protein | Role in Complex | Effect of Interaction with CypB | Finding in CypB Knockout Models |
| Lysyl Hydroxylase 1 (LH1) | Catalyzes hydroxylation of helical domain lysine residues. nih.gov | CypB interacts with LH1, and this is thought to facilitate helical lysine hydroxylation. nih.govmicropublication.org Impaired interaction leads to under-hydroxylation. micropublication.org | Reduced hydroxylation of specific helical lysine residues (e.g., Lys-87, Lys-930) in bone and dentin collagen. plos.orgacs.org |
| Lysyl Hydroxylase 2 (LH2) | Catalyzes hydroxylation of telopeptide lysine residues. plos.org | CypB acts as a negative regulator of LH2, possibly via interaction with LH2 and FKBP65. plos.org | Increased LH2 protein levels, but incomplete hydroxylation of telopeptidyl lysine residues due to chaperone imbalance. plos.org |
| FKBP65 | A chaperone and positive modulator of LH2 activity. plos.org It also interacts with collagens and elastin. researchgate.netresearchgate.net | CypB interacts with and may stabilize FKBP65. nih.govplos.org | Severely suppressed protein levels of FKBP65. plos.org |
| HSP47 | A collagen-specific chaperone and a negative modulator of the LH2 complex. plos.orgnih.gov | CypB and HSP47 both associate with procollagen, preventing aggregation and facilitating export from the ER. nih.govnih.gov | Significantly upregulated protein levels of HSP47. plos.org |
| P3H1/CRTAP | Forms a trimeric complex with CypB (P3H1·CRTAP·CypB) that hydroxylates proline residues and acts as a chaperone. nih.govbiorxiv.org | CypB is essential for the stability and function of this complex. biorxiv.org | Lack of CypB disrupts the complex, leading to phenotypes seen in recessive osteogenesis imperfecta. plos.orgbiorxiv.org |
This intricate network of interactions highlights that CypB is not merely a folding enzyme but a crucial hub that coordinates the activity of various enzymes and chaperones. Its presence is vital for maintaining the delicate balance of post-translational modifications required for the synthesis of functionally competent collagen, and its absence leads to the pathological connective tissue defects observed in conditions like recessive osteogenesis imperfecta. plos.orgplos.org
Pathogenic Mechanisms Involving Cyclophilin B in Disease Contexts
Role in Inflammatory Responses
Cyclophilin B (CypB), a member of the cyclophilin family of proteins with peptidyl-prolyl cis-trans isomerase (PPIase) activity, plays a significant role in modulating inflammatory responses. nih.gov While traditionally known for its intracellular functions in protein folding and trafficking, extracellular CypB acts as a signaling molecule, contributing to the initiation and progression of inflammation. nih.gov It can be secreted by various cells, particularly in response to inflammatory stimuli and oxidative stress. nih.gov Extracellular cyclophilins, including CypB, are considered intercellular mediators in inflammation and have been found at high levels in several human inflammatory diseases. nih.gov
This compound has a complex and context-dependent role in the regulation of pro-inflammatory cytokine expression. While some cyclophilins like Cyclophilin A (CypA) can promote the release of pro-inflammatory cytokines, research indicates that CypB can, under certain conditions, attenuate the expression of key inflammatory mediators. nih.gov
Specifically, in studies involving lipopolysaccharide (LPS)-stimulated macrophages, pretreatment with CypB was found to attenuate the expression of inflammatory mediators. nih.gov A notable finding is the strong reduction of Tumor Necrosis Factor-alpha (TNF-α) mRNA expression following exposure to CypB. nih.gov This inhibitory effect appears to occur at the transcriptional level. nih.gov The proposed mechanism involves the induction of B cell lymphoma-3 (Bcl-3) by CypB, which leads to a decreased binding of the transcription factor NF-κB p65 to the TNF-α promoter, thereby inhibiting the initiation of TNF-α gene transcription. nih.gov This suggests a nuanced role for CypB, where it may contribute to the resolution of inflammation by downregulating potent pro-inflammatory cytokines like TNF-α. In contrast, other pro-inflammatory cytokines such as TNF-α are known to be key drivers in inflammatory conditions like rheumatoid arthritis, where they induce the production of other inflammatory molecules and promote leukocyte infiltration. mdpi.com
Extracellular cyclophilins, including both CypA and CypB, have been identified as chemotactic factors for various leukocytes, suggesting their contribution to inflammatory responses. nih.gov These proteins can be detected at elevated levels in inflamed tissues. researchgate.net The interaction between extracellular cyclophilins and their receptor, CD147, is crucial in mediating these inflammatory effects. frontiersin.org This interaction can induce leukocyte chemotaxis, which is the directed movement of immune cells to a site of inflammation. researchgate.netfrontiersin.org
The involvement of cyclophilins in inflammatory disease is supported by findings that blocking the cyclophilin-CD147 interaction can significantly reduce inflammatory responses. For instance, in a mouse model of acute lung injury, targeting either CD147 or cyclophilins resulted in a reduction of tissue neutrophilia by up to 50% and a concurrent decrease in tissue pathology. researchgate.net High levels of extracellular cyclophilins have been detected in various human inflammatory diseases, where they play a significant role in regulating the inflammatory process. nih.gov
Contribution to Oncogenesis and Tumor Progression
This compound (CypB) has been increasingly implicated in the tumorigenesis and progression of various cancers. nih.gov Encoded by the peptidylprolyl isomerase B (PPIB) gene, CypB is involved in diverse cellular functions that can be co-opted by cancer cells to support their growth and survival. nih.gov Studies have shown that PPIB/CypB is associated with tumor progression and chemoresistance in a range of malignancies, including hepatocellular carcinoma, gastric cancer, breast cancer, and glioblastoma. nih.gov
CypB has been shown to provide essential survival signals in cancer cells by modulating key oncogenic signaling pathways. In glioblastoma multiforme (GBM), suppression of CypB leads to the hyperactivation of the oncogenic RAS-MAPK pathway, which paradoxically induces cellular senescence signals. nih.gov Furthermore, the depletion or inhibition of CypB results in a loss of critical oncogenic proteins, including MYC and mutant p53. nih.govnih.gov Research in endometrial carcinoma has also suggested that inhibition of CypB can suppress cell proliferation and metastasis by regulating the STAT3 pathway. nih.gov In breast cancer, CypB has been identified as a transcriptional inducer for STAT5. scispace.comnih.gov The stability and function of both wild-type and mutant p53, a critical tumor suppressor, can be influenced by chaperone proteins, and CypB depletion has been shown to reduce p53 expression. nih.govmdpi.com
Elevated expression of CypB is associated with increased cell proliferation, survival, and motility in various cancers. nih.govnih.gov In non-small cell lung cancer (NSCLC), CypB has been shown to promote proliferation, colony formation, and migration of cancer cells. nih.gov Similarly, in breast cancer, knockdown of CypB resulted in decreased cell growth, proliferation, and motility. scispace.comnih.govnih.gov Expression profiling studies in breast cancer cells with reduced CypB levels revealed alterations in the expression of numerous genes involved in cell proliferation and motility. scispace.comnih.gov This evidence suggests that the enhanced expression of CypB in malignant tissues contributes to the pathogenesis of the disease by regulating gene products essential for these cancer-promoting processes. nih.gov In endometrial carcinoma, CypB has also been identified as a novel regulator of cell proliferation and metastasis. nih.gov
Cancer cells often experience increased levels of oxidative and endoplasmic reticulum (ER) stress due to their high metabolic rate and protein synthesis. Cyclophilins can play a protective role in this context. mdpi.com CypB, being localized to the ER, is particularly important in mitigating ER stress. nih.gov Overexpression of CypB can attenuate ER stress-induced cell death. nih.govresearchgate.net It performs a crucial function in protecting cells against ER stress through its PPIase activity. nih.govelsevierpure.com In glioblastoma cells, depletion of CypB leads to elevated reactive oxygen species (ROS), ER expansion, and abnormal unfolded protein responses, indicating that CypB helps to alleviate oxidative and ER stresses and coordinates stress adaptation responses. nih.govnih.gov This protective function allows cancer cells to survive in otherwise toxic microenvironments, thereby promoting tumor progression. nih.gov
Regulation of Hormone Receptor Expression in Cancer
This compound (CypB) has been identified as a significant factor in the pathogenesis of certain cancers, particularly hormone-responsive cancers like breast cancer, through its influence on the expression of key hormone receptors. Research indicates that the expression of CypB is markedly increased in malignant breast tissue and correlates with cancer progression. nih.govnih.gov
In experimental models using breast cancer cell lines, the reduction of CypB via small interfering RNA (siRNA) leads to a corresponding downregulation of several crucial hormone receptors. Specifically, the expression of estrogen receptor alpha (ERα), progesterone (B1679170) receptor (PR), and growth hormone receptor (GHR) was confirmed to be diminished following CypB knockdown. nih.govnih.gov This suggests that CypB is involved in the regulatory pathways that maintain the expression levels of these receptors, which are critical for the growth and proliferation of hormone-dependent tumors. nih.gov
The mechanism of this regulation is linked to CypB's function as a transcriptional co-regulator. For instance, CypB is known to be a required binding partner for the nuclear translocation of the hormone prolactin and acts as an inducer for the transcription factor Stat5. mdpi.com By influencing transcription factors and their networks, CypB can modulate the expression of a wide array of genes, including those for hormone receptors that are pivotal in cell proliferation and motility. nih.govnih.gov The enhanced expression of CypB in malignant cells may therefore contribute directly to the disease's pathogenesis by sustaining the expression of receptors that drive cancer cell growth and survival. nih.gov
Mechanisms in Metabolic Dysregulation
Renal Mechanisms in Hypertension Development
This compound is implicated in the renal mechanisms that contribute to the development of hypertension, primarily through its role in renal sodium handling. Studies have identified CypB as a candidate gene involved in salt retention and high blood pressure. nih.govnih.govnih.gov
Research using spontaneously hypertensive rats (SHR), a common model for essential hypertension, has shown that the abundance of CypB transcripts is significantly elevated in the proximal convoluted tubules compared to their normotensive counterparts. nih.govnih.gov This upregulation is observed in young animals before the onset of hypertension, indicating that it is a potential cause rather than a consequence of the condition and is likely genetically determined. nih.govnih.gov
The primary function of the kidney in blood pressure regulation is the pressure-natriuresis mechanism, where an increase in renal perfusion pressure leads to increased sodium excretion. heraldopenaccess.us A failure in this mechanism is a key factor in the development of hypertension. heraldopenaccess.us CypB's role appears to be linked to the active transport of sodium in the proximal tubules, which is known to be increased in hypertensive models. nih.govnih.gov
Mechanistically, CypB, an endoplasmic reticulum (ER)-localized protein, interacts with the Na/K-ATPase β1 subunit. nih.gov The Na/K-ATPase pump is essential for establishing the sodium and potassium gradients that drive renal transport processes. nih.gov It is suggested that CypB acts as a chaperone, regulating the maturation and trafficking of the Na/K-ATPase pump from the ER to the plasma membrane. nih.gov Silencing CypB has been shown to have similar effects on Na/K-ATPase activity as treatment with Cyclosporine A, a known nephrotoxic agent that causes sodium retention and hypertension. nih.gov Therefore, the genetically determined upregulation of CypB in the renal tubules of hypertensive subjects may enhance Na/K-ATPase activity, leading to increased sodium reabsorption and contributing to the development of hypertension. nih.govnih.gov
| Model System | Key Finding | Implication for Hypertension |
| Spontaneously Hypertensive Rat (SHR) | Increased CypB transcript abundance in renal proximal tubules. nih.govnih.gov | Suggests a genetic predisposition to altered renal sodium handling. |
| Proximal Tubule Cell Lines (SHR vs. WKY) | Higher CypB expression in SHR-derived cells. nih.govnih.gov | Confirms the genetically determined nature of CypB upregulation. |
| Human Kidney Cells (HK-2) | CypB interacts with Na/K-ATPase β1 subunit. nih.gov | CypB is required for proper pump maturation, trafficking, and activity. |
Adipogenesis and Adipocyte Differentiation Regulation
This compound plays a significant regulatory role in the process of adipogenesis, the formation of adipocytes (fat cells) from preadipocytes. nih.govgwu.edu Studies have shown that the expression of CypB increases during the differentiation of 3T3-L1 preadipocytes, a standard model for studying adipogenesis. nih.govfrontiersin.org This increased expression correlates with the progression of differentiation into mature adipocytes. oup.com
The mechanism by which CypB promotes adipogenesis involves the AKT/mTOR signaling pathway. nih.govgwu.edu Overexpression of CypB has been demonstrated to promote the cell cycle progression required for mitotic clonal expansion, a critical early phase of adipogenesis. nih.gov Conversely, the knockdown of CypB using siRNA delays this cell cycle progression and inhibits the accumulation of lipid droplets, a hallmark of mature fat cells. nih.govgwu.edu
Furthermore, CypB influences the expression of key adipogenic transcription factors. Its overexpression enhances the levels of peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer binding protein α (C/EBPα), which are master regulators of adipocyte differentiation. nih.gov CypB also downregulates the expression of C/EBP homologous protein (CHOP), a known negative regulator of adipogenesis. nih.gov By promoting the expression of key positive regulators and inhibiting a key negative regulator, CypB effectively drives the differentiation process forward. nih.gov
| Experimental Condition | Effect on Adipogenesis | Mechanism |
| CypB Overexpression | Promotes adipocyte differentiation. nih.gov | Enhances cell cycle progression via AKT/mTOR; increases expression of PPARγ and C/EBPα. nih.govgwu.edu |
| CypB Knockdown | Inhibits adipocyte differentiation. nih.govgwu.edu | Delays cell cycle progression; decreases lipid droplet accumulation; reduces PPARγ and C/EBPα expression. nih.gov |
Association with Metabolic Syndrome Pathogenesis
Metabolic syndrome is a cluster of conditions that include central obesity, hypertension, high blood sugar, and abnormal cholesterol or triglyceride levels. dntb.gov.uaknu.ac.kr Inflammation is recognized as a central element in its pathogenesis. dntb.gov.uaphysio-pedia.com this compound is significantly associated with the prevalence and severity of metabolic syndrome. physio-pedia.com
Studies involving human subjects have revealed that serum CypB levels are significantly higher in individuals with metabolic syndrome compared to healthy controls or high-risk individuals with only one or two components of the syndrome. physio-pedia.com Furthermore, the level of serum CypB shows a positive correlation with the number of metabolic syndrome components an individual has, indicating that higher CypB levels reflect a more severe metabolic state. physio-pedia.com Specifically, elevated CypB levels are associated with individual components such as hypertension, central obesity, elevated triglycerides, and reduced high-density lipoprotein (HDL) cholesterol. physio-pedia.com
Role in Hepatic Pathologies (e.g., Non-alcoholic Steatohepatitis)
This compound is involved in the pathophysiology of liver diseases such as non-alcoholic steatohepatitis (NASH), a more severe form of non-alcoholic fatty liver disease (NAFLD). frontiersin.org NASH is characterized by fat accumulation, inflammation, and often fibrosis in the liver. The major cyclophilin isoforms, including A, B, and D, participate in many of the core pathophysiological processes active in NASH. frontiersin.org
In response to cellular stressors like oxidative stress, which is common in NASH, hepatocytes can secrete cyclophilins A and B. frontiersin.org Once in the extracellular space, these cyclophilins act as pro-inflammatory cytokines. frontiersin.org They bind to the CD147 receptor on various immune cells, including monocytes and lymphocytes, which promotes their infiltration into the liver parenchyma and subsequent activation. frontiersin.org This recruitment of inflammatory cells is a key driver of the "hepatitis" or inflammation component of NASH. frontiersin.org
Furthermore, the stimulation of the CD147 receptor on hepatic stellate cells, the primary fibrogenic cells in the liver, promotes fibrosis. frontiersin.org This suggests that extracellular CypB can directly contribute to the progression from simple steatosis to the more dangerous fibrotic stages of liver disease. frontiersin.org Given its role in promoting inflammation and fibrosis, pharmacologic inhibition of cyclophilins is being explored as a potential therapeutic strategy for NASH, as it may attenuate multiple key pathological events simultaneously. frontiersin.org
Underlying Mechanisms in Connective Tissue Disorders
Connective tissue disorders, such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), are often characterized by chronic inflammation and autoimmune responses. Extracellular this compound plays a direct, pro-inflammatory role in the mechanisms underlying these diseases.
A primary mechanism involves CypB acting as a chemoattractant for immune cells. nih.gov Elevated levels of extracellular cyclophilins A and B have been detected in the synovial fluid of patients with RA, and these levels often correlate with disease severity. nih.govphysio-pedia.com Secreted CypB binds to the CD147 receptor on the surface of leukocytes, including T lymphocytes, monocytes, and neutrophils. nih.gov This interaction initiates a signaling cascade that promotes chemotaxis—the directed migration of these immune cells into sites of inflammation, such as the synovial tissues of joints in RA. nih.govphysio-pedia.com This recruitment of pro-inflammatory leukocytes is a critical step in the perpetuation of joint inflammation and tissue damage. physio-pedia.com
In addition to cell recruitment, the cyclophilin-CD147 interaction can stimulate the production of matrix metalloproteinases (MMPs). nih.gov MMPs are enzymes that degrade components of the extracellular matrix, such as cartilage, and their upregulation contributes to the joint destruction seen in RA. nih.gov In the context of SLE, autoantibodies against cyclophilin have been detected in a significant percentage of patients, suggesting that CypB may also be involved as an autoantigen, contributing to the autoimmune response. nih.gov
Pathogenesis of Osteogenesis Imperfecta (Type IX)
Osteogenesis Imperfecta (OI) Type IX is a rare, autosomal recessive form of the disorder characterized by severe bone fragility, reduced bone mass, and skeletal deformities. spandidos-publications.comoup.com The underlying pathogenic mechanism of this specific type of OI is directly linked to mutations in the PPIB gene, which is responsible for encoding the protein this compound (CypB). spandidos-publications.com
This compound is a crucial component of the prolyl 3-hydroxylase complex, a key player in the post-translational modification of type I pro-collagen. nih.gov This complex, which also includes prolyl 3-hydroxylase 1 (P3H1) and cartilage-associated protein (CRTAP), is essential for the 3-hydroxylation of a specific proline residue (Pro986) on the α1 chain of type I collagen. nih.govplos.org While defects in P3H1 and CRTAP can also lead to OI, mutations in PPIB result in a distinct pathogenic cascade. nih.gov
Unlike mutations in the other components of the complex, a deficiency in CypB has a lesser effect on the enzymatic activity of P3H1 and CRTAP. nih.gov Instead, the primary consequence of faulty CypB is the impaired folding of the collagen triple helix. nih.gov This disruption in proper collagen chain folding leads to the production of structurally compromised type I collagen, the main protein component of the bone matrix. spandidos-publications.com The resulting defective collagen significantly weakens bone structure, leading to the severe clinical manifestations of OI Type IX, such as recurrent fractures and progressive skeletal abnormalities. spandidos-publications.complos.org Studies in CypB-deficient mice have corroborated these findings, showing severe osteoporosis and abnormal collagen fibril morphology. plos.org
| Feature | Description |
| Disease | Osteogenesis Imperfecta (Type IX) |
| Affected Gene | PPIB |
| Encoded Protein | This compound (CypB) |
| Inheritance | Autosomal Recessive |
| Molecular Mechanism | Impaired folding of the type I pro-collagen triple helix due to dysfunctional CypB within the prolyl 3-hydroxylase complex. nih.gov |
| Primary Consequence | Production of structurally defective type I collagen, leading to compromised bone matrix. |
| Clinical Manifestations | Severe bone fragility, osteoporosis, multiple fractures, skeletal deformities. spandidos-publications.complos.org |
Etiology of Hyperelastosis Cutis
Hyperelastosis Cutis (HC), also known as Hereditary Equine Regional Dermal Asthenia (HERDA) in American Quarter Horses, is an autosomal recessive connective tissue disorder. nih.govucdavis.edu The condition is characterized by hyperextensible, fragile, and thin skin that is prone to tearing, scarring, and slow-healing wounds, particularly along the horse's back. nih.govhorsedvm.com The onset of clinical signs often coincides with the initial saddling and training of the horse. ucdavis.eduhorsedvm.com
These structural alterations are significant because they disrupt the normal protein-protein interactions of CypB within the endoplasmic reticulum. nih.gov Specifically, the mutation impairs the interaction of CypB with other crucial proteins involved in collagen biosynthesis, such as lysyl hydroxylase 1 and calreticulin. nih.gov This disruption leads to a delay in the folding of the collagen triple helix and results in reduced post-translational modification of lysine (B10760008) residues within the collagen molecule. nih.gov The consequence is the formation of aberrant collagen fibrils, which compromises the structural integrity of the dermis, leading to the characteristic skin fragility and hyperelasticity seen in affected horses. horsedvm.comnih.gov
| Feature | Description |
| Disease | Hyperelastosis Cutis (HC) / Hereditary Equine Regional Dermal Asthenia (HERDA) |
| Affected Species | American Quarter Horse and related breeds. ucdavis.edu |
| Affected Gene | PPIB |
| Mutation | Missense mutation (Gly6->Arg) in this compound. nih.govmadbarn.com |
| Inheritance | Autosomal Recessive |
| Molecular Mechanism | Altered protein-protein interactions of CypB, leading to delayed collagen folding and reduced lysine post-translational modifications. nih.gov |
| Primary Consequence | Formation of structurally abnormal collagen fibrils, weakening the dermal layer. |
| Clinical Manifestations | Hyperextensible and fragile skin, severe lesions, scarring, slow-healing wounds. nih.govhorsedvm.com |
Host Factor in Viral Replication Mechanisms
Hepatitis C Virus (HCV) RNA Polymerase Interaction and Replication
This compound (CypB) has been identified as a critical host cellular factor that actively participates in the replication of the Hepatitis C virus (HCV). fujita-hu.ac.jpnih.gov The mechanism involves a direct interaction between CypB and the HCV non-structural protein 5B (NS5B), which functions as the virus's RNA-dependent RNA polymerase. fujita-hu.ac.jpnih.gov This interaction is vital for the efficient synthesis of viral RNA. fujita-hu.ac.jpnih.gov
Research has demonstrated that CypB stimulates the RNA binding activity of the NS5B polymerase. fujita-hu.ac.jp By binding to NS5B, CypB enhances the polymerase's ability to engage with the viral RNA template, thereby increasing the rate of RNA synthesis. nih.gov This stimulatory effect has been observed across multiple HCV genotypes, including 1a, 1b, and 2a. nih.gov The functional importance of CypB in HCV replication is highlighted by the fact that the loss of this interaction leads to a significant decrease in viral RNA replication. mdpi.com Consequently, CypB is considered a functional regulator of the HCV RNA polymerase, making it a potential target for antiviral therapies. fujita-hu.ac.jpnih.gov
Human Immunodeficiency Virus (HIV) Interaction with Viral Gag Polyprotein
This compound is one of the host cyclophilin proteins that interacts with the Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein, Pr55gag. nih.govuniprot.org The Gag polyprotein is a key structural protein that orchestrates the assembly and release of new viral particles. nih.govmdpi.com The interaction between cyclophilins and Gag is considered important for the HIV-1 life cycle. nih.govuniprot.org
Studies have shown that both cyclophilin A (CypA) and this compound (CypB) can bind specifically to the HIV-1 Gag polyprotein, particularly to the capsid (p24) domain. nih.govuniprot.org While the interaction with CypA is more extensively studied and considered crucial for viral infectivity, the binding of Gag to CypB has also been clearly demonstrated. nih.govembopress.org This interaction can be disrupted by cyclosporin (B1163) A, although less efficiently for the Gag-CypB interaction compared to the Gag-CypA interaction. nih.govuniprot.org The specific role of the Gag-CypB interaction in the context of the viral life cycle is an area of ongoing investigation, but it is believed to contribute to processes such as virion assembly or maturation. nih.gov
Japanese Encephalitis Virus (JEV) Replication Involvement
This compound plays a crucial role as a host factor in the replication of the Japanese Encephalitis Virus (JEV), a mosquito-borne flavivirus. nih.govresearchmap.jp The propagation of JEV is significantly impaired in cells where CypB has been knocked down. nih.gov This indicates that the virus relies on this host protein for its life cycle.
The mechanism of action involves the interaction between CypB and the JEV non-structural protein 4A (NS4A). nih.gov Immunoprecipitation and colocalization studies have confirmed that CypB and JEV NS4A associate within infected cells. nih.gov Furthermore, the peptidyl-prolyl cis-trans isomerase (PPIase) activity of CypB is essential for its role in JEV propagation. nih.gov Expression of a PPIase-deficient CypB mutant fails to rescue viral replication in CypB-knockdown cells, confirming the importance of this enzymatic function. nih.gov These findings suggest that CypB facilitates JEV replication through its interaction with and potential modification of the NS4A protein. nih.gov
Tomato Yellow Leaf Curl Virus (TYLCV) Transmission Mechanism
In the context of plant viruses, this compound of the insect vector is integral to the transmission of the Tomato Yellow Leaf Curl Virus (TYLCV). nih.govnih.gov TYLCV is a begomovirus transmitted exclusively by the whitefly, Bemisia tabaci, in a persistent and circulative manner. nih.govfrontiersin.org The virus must navigate through the insect's body to reach the salivary glands to be transmitted to a new host plant. nih.gov
Studies have revealed that the whitefly's this compound (CypB) protein plays a critical role in this transmission process. nih.govnih.gov There is a specific interaction between the whitefly CypB and the TYLCV within the insect's midgut, eggs, and salivary glands. nih.govnih.gov The expression of the CypB gene in the whitefly is altered following the acquisition and retention of TYLCV. nih.govfrontiersin.org Experiments using anti-CypB antibodies or the cyclophilin inhibitor Cyclosporin A fed to the whiteflies resulted in a significant decrease in TYLCV transmission efficiency. nih.govnih.gov This demonstrates that the virus co-opts the vector's CypB to facilitate its successful circulation and transmission. nih.gov
| Virus | Interacting Viral Protein | Role of this compound |
| Hepatitis C Virus (HCV) | NS5B (RNA Polymerase) | Stimulates RNA binding and synthesis, essential for viral replication. fujita-hu.ac.jpnih.gov |
| Human Immunodeficiency Virus (HIV) | Gag Polyprotein (Pr55gag) | Binds to the Gag polyprotein, potentially influencing virion assembly and maturation. nih.govuniprot.org |
| Japanese Encephalitis Virus (JEV) | NS4A | Essential for viral replication, likely through interaction with and modification of NS4A. nih.gov |
| Tomato Yellow Leaf Curl Virus (TYLCV) | Coat Protein (implicated) | Facilitates virus transmission by the insect vector (Bemisia tabaci) through interaction in midgut and salivary glands. nih.govnih.gov |
Hepatitis B Virus (HBV) Life Cycle Contributions
Cyclophilins (Cyps), a family of proteins with peptidyl-prolyl isomerase (PPIase) activity, are recognized as crucial host factors for the replication of various viruses, including the Hepatitis B Virus (HBV). mdpi.comresearchgate.net While the role of Cyclophilin A (CypA) has been more extensively studied, evidence suggests the involvement of the broader cyclophilin family in the HBV life cycle. mdpi.comnih.gov Cyclophilin inhibitors have demonstrated antiviral activity against HBV, pointing to the family's importance in viral replication. mdpi.com
The involvement of cyclophilins in the HBV life cycle appears to occur at two distinct stages: viral entry and post-entry replication steps. mdpi.com The use of cyclophilin inhibitors has been shown to block viral entry and also to reduce intracellular and secreted HBV DNA. mdpi.comnih.gov Specifically, silencing of CypA, CypC, and CypD has been shown to decrease HBV DNA and secreted Hepatitis B surface antigen (HBsAg) levels. mdpi.com Although the precise mechanisms of this compound (CypB) are less defined in the available research, its membership in this vital host factor family suggests a potential role. CypB, along with CypA and CypC, possesses an amino-terminal signal sequence that directs it to the endoplasmic reticulum, a key cellular location for viral protein synthesis and assembly. mdpi.com The expression of the HBV small surface protein (SHBs) has been shown to specifically trigger the secretion of CypA, and this secretion is closely linked to the secretion of SHBs itself. asm.org This interaction underscores the intimate relationship between cyclophilins and HBV structural proteins during the viral life cycle.
| Stage of HBV Life Cycle | Role of Cyclophilins | Specific Cyclophilins Implicated |
| Viral Entry | Facilitation of viral entry into host cells. mdpi.com | General cyclophilin family mdpi.com |
| Post-Entry Replication | Support of HBV DNA replication and HBsAg production. mdpi.comnih.gov | CypA, CypC, CypD mdpi.comnih.gov |
| Viral Protein Interaction | Interaction with HBV surface antigens, promoting secretion. asm.org | CypA asm.org |
Role in Parasitic Infection Mechanisms
Plasmodium falciparum Erythrocyte Invasion
Human this compound (CypB) has been identified as a key host receptor involved in the invasion of erythrocytes by Plasmodium falciparum merozoites, the causative agent of the most severe form of malaria. researchgate.netnih.gov CypB is present on the surface of red blood cells (RBCs) and acts as a receptor for the parasite ligand PfRhopH3. researchgate.netnih.gov This interaction is a critical step in the multi-stage process of merozoite invasion into host erythrocytes.
The invasion mechanism involves the formation of a multi-protein complex. researchgate.netnih.gov Research has shown that CypB on the erythrocyte surface interacts with the parasite's PfRhopH3. researchgate.net This initial binding is part of a larger complex that also includes the host protein Basigin (CD147) and the parasite ligand PfRh5, which together facilitate the invasion process. researchgate.netnih.gov
The significance of the CypB-PfRhopH3 interaction is highlighted by inhibition studies. The immunosuppressive drug Cyclosporin A (CsA), which is known to bind to cyclophilins, can block the interaction between CypB and PfRhopH3. nih.gov Treatment of red blood cells with CsA prevents merozoite invasion, confirming that CypB is an important receptor for this process. nih.govnih.gov Furthermore, a de novo designed peptide, CDP3, which binds to this compound, has been shown to block merozoite invasion by up to 80%. nih.gov These findings underscore the potential of targeting the CypB-mediated invasion pathway for the development of novel anti-malarial therapeutics. researchgate.netnih.govbiospectrumindia.com
| Interacting Molecules | Location | Role in Invasion |
| This compound (CypB) | Human Erythrocyte Surface | Host receptor for PfRhopH3. researchgate.netnih.gov |
| PfRhopH3 | P. falciparum Merozoite | Parasite ligand that binds to CypB. researchgate.net |
| Basigin (CD147) | Human Erythrocyte Surface | Forms a complex with CypB. researchgate.net |
| PfRh5 | P. falciparum Merozoite | Part of the multi-protein invasion complex. researchgate.netnih.gov |
Proposed Mechanisms in Neurological Disease
Involvement in Amyotrophic Lateral Sclerosis (ALS) Pathogenesis
While members of the cyclophilin family, particularly Cyclophilin A, have been studied in the context of neuroinflammation and motor neuron death in Amyotrophic Lateral Sclerosis (ALS), specific research detailing the direct pathogenic mechanisms of this compound in ALS is not extensively covered in the provided search results. nih.govnih.gov Studies have shown that extracellular Cyclophilin A can mediate neuroinflammation and is toxic to motor neurons. nih.gov Additionally, Cyclophilin A has been observed to cotranslocate with Apoptosis-Inducing Factor (AIF) to the nuclei of motor neurons in a mouse model of ALS, suggesting a role in the cell death pathway. nih.gov However, a direct and distinct role for this compound in the pathogenesis of ALS is not clearly established in the available data.
Research Methodologies and Approaches for Studying Cyclophilin B
Biochemical Characterization Techniques
Protein-Protein Interaction Analysis
The study of protein-protein interactions is fundamental to understanding the cellular functions of cyclophilin B (CypB). Various methodologies are employed to identify and characterize its binding partners.
Yeast Two-Hybrid Screening
Yeast two-hybrid (Y2H) screening is a powerful molecular biology technique used to discover protein-protein interactions in vivo. wikipedia.orgnih.gov The principle relies on the reconstitution of a functional transcription factor when two proteins, a "bait" and a "prey," interact. nih.gov
In the context of CypB research, Y2H screens have been instrumental in identifying novel interacting proteins. For instance, a Y2H screen using the human immunodeficiency virus type 1 (HIV-1) Gag polyprotein Pr55gag as bait successfully identified both cyclophilin A (CypA) and this compound as interacting partners from a cDNA expression library. uniprot.org This initial discovery highlighted a potential role for CypB in the HIV-1 life cycle. uniprot.org Similarly, a Y2H screen aimed at finding plant proteins that interact with the Agrobacterium tumefaciens VirD2 protein identified two isoforms of Arabidopsis thaliana cyclophilins. pnas.org
These findings demonstrate the utility of Y2H as a primary screening tool to generate hypotheses about the molecular pathways in which CypB is involved.
Co-immunoprecipitation
Co-immunoprecipitation (Co-IP) is a widely used technique to validate and study protein-protein interactions within the native cellular environment. This method involves using an antibody to capture a specific protein (the "bait"), along with any proteins that are bound to it.
Co-IP assays have been crucial in confirming interactions suggested by other methods, such as Y2H. For example, the interaction between CypB and the Na+-dicarboxylate cotransporter (NaDC1) was confirmed by co-immunoprecipitation in HEK293 cells. researchgate.net In another study, the interaction between CypB and the Plasmodium falciparum rhoptry-associated protein complex 3 (PfRhopH3) was verified through Co-IP, where antibodies against CypB successfully pulled down PfRhopH3. researchgate.net Research into the role of cyclophilins in SARS-Coronavirus has also utilized Co-IP to probe interactions between viral proteins and host cyclophilins. researchgate.net Furthermore, Co-IP has been used to demonstrate associations between CypB and endoplasmic reticulum (ER) chaperone proteins like Bip and Grp94. biologists.com
| Bait Protein | Identified Interacting Protein(s) | Cell/System Used | Key Finding |
|---|---|---|---|
| NaDC1-FLAG | CypB-HA | HEK293 cells | Confirmed direct or indirect interaction between NaDC1 and CypB. researchgate.net |
| CypB | PfRhopH3-C | In vitro mixture | Demonstrated a direct binding interaction between CypB and a component of the malaria parasite's invasion machinery. researchgate.net |
| CypB | Bip, Grp94 | H9C2 cells | Showed that CypB associates with key ER chaperones, suggesting a role in the ER stress response. biologists.com |
Affinity Chromatography
Affinity chromatography is a technique that separates proteins based on a highly specific binding interaction between a protein of interest and a ligand immobilized on a chromatographic matrix. thermofisher.combio-rad.com This method can be used to purify a protein from a complex mixture or to identify its binding partners.
In the study of CypB, affinity chromatography has been employed in several ways. For instance, gelatin-sepharose affinity chromatography has been used in studies of a complex involving CypB, P3H1, and CRTAP, which is crucial for collagen biosynthesis. plos.org The technique has also been used to demonstrate that CypB binds to heparin-Sepharose, suggesting an interaction with cell-surface glycosaminoglycans (GAGs). nih.gov Tandem affinity purification (TAP), a more advanced version of this method, was used to identify interacting proteins of Cyclophilin-40 (CyP40), a related immunophilin, revealing its association with proteins like RPS3, RACK1, NF45, and ku70. nih.gov
| Matrix/Ligand | Protein(s) Captured | Purpose of Experiment | Key Finding |
|---|---|---|---|
| Gelatin-Sepharose | Collagen-binding complex (including CypB) | To study the components of the prolyl 3-hydroxylase complex. plos.org | CypB is part of a complex that binds to collagen. plos.org |
| Heparin-Sepharose | This compound | To investigate interactions with glycosaminoglycans. nih.gov | CypB binds to heparin, suggesting interaction with cell-surface GAGs. nih.gov |
| Tandem Affinity Purification (TAP) tag on CyP40 | RPS3, RACK1, NF45, Ku70 | To identify novel interacting partners of CyP40. nih.gov | CyP40 interacts with proteins involved in translation, signaling, and DNA repair. nih.gov |
Surface Plasmon Resonance (e.g., BIACORE System)
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring molecular interactions in real-time. creative-proteomics.comyoutube.com Systems like the BIACORE allow for the quantitative analysis of binding kinetics (association and dissociation rates) and affinity (the strength of the binding). leadgenebio.comunsw.edu.au
SPR has been used to precisely measure the biophysical parameters of CypB's interactions. For example, the interaction between CypB and the P. falciparum protein PfRhopH3-C was analyzed using a BIACORE system. researchgate.net By immobilizing CypB on a sensor chip and flowing PfRhopH3-C over the surface, researchers determined the binding affinity (KD) to be 1.6 x 10⁻⁷ M, quantifying the strength of this host-parasite interaction. researchgate.net Similarly, SPR has been employed to study the binding of small molecule inhibitors, such as Cyclosporin (B1163) A (CsA), to cyclophilins. plos.orggoogle.com This technology is invaluable for characterizing the thermodynamics and kinetics of weak protein-ligand interactions, which might otherwise be difficult to quantify. ox.ac.uk
| Immobilized Ligand | Analyte in Solution | Dissociation Constant (KD) | Key Finding |
|---|---|---|---|
| This compound (CypB) | PfRhopH3-C | 1.6 x 10⁻⁷ M | Quantified the specific binding affinity between human CypB and a malaria parasite protein. researchgate.net |
| CAHL-C (CsA associated helicase-like protein) | Cyclosporin A (CsA) | Not specified | Used to analyze the direct binding of CsA to a novel target protein involved in HCV replication, a process where CypB is also a cofactor. plos.org |
Structural Analysis Methods
Determining the three-dimensional structure of CypB is essential for understanding its mechanism of action, its enzymatic activity, and its interactions with binding partners and inhibitors.
X-ray Crystallography
X-ray crystallography is a primary technique used to determine the atomic and molecular structure of a protein. nih.gov It involves crystallizing the protein of interest and then analyzing the diffraction pattern produced when the crystal is exposed to an X-ray beam.
| Protein/Complex | PDB ID | Resolution (Å) | Key Structural Features |
|---|---|---|---|
| Human this compound (uncomplexed) | 3ICH | 1.20 | High-resolution structure of apo-CypB, revealing an eight-stranded antiparallel β-barrel fold. rcsb.org |
| Human this compound complexed with a CsA analog | 1CYN | 1.85 | Revealed a conserved CsA-binding pocket similar to CypA but with differences in surface loops. pnas.orgrcsb.org |
Mutagenesis and Structure-Function Relationship Studies
To elucidate the functional significance of different domains of this compound (CypB), researchers employ mutagenesis techniques to create altered versions of the protein. These studies involve introducing specific amino acid substitutions and then analyzing the resulting changes in protein function.
One key area of investigation has been the peptidyl-prolyl isomerase (PPIase) activity of CypB. The PPIase domain is responsible for catalyzing the cis-trans isomerization of proline residues in proteins, a crucial step in protein folding. pnas.org To study its importance, researchers have created enzymatically inactive mutants. For instance, a mutant of CypB was generated where arginine-63 and phenylalanine-68 were replaced with alanines (CypB-PPI). pnas.org This double mutation was shown to eliminate more than 90% of the enzyme's catalytic activity. pnas.org Studies using this type of mutant have demonstrated that the PPIase activity is essential for many of CypB's functions, including its ability to potentiate prolactin-induced cell proliferation and gene expression. pnas.org
Furthermore, mutagenesis studies combined with structural analysis, such as X-ray crystallography and NMR titrations, have been instrumental in identifying the specific residues that mediate the interaction of CypB with other proteins. nih.gov For example, the interaction between CypB and the P-domain of lectin chaperones like calnexin, calreticulin, and calmegin (B1178825) has been mapped to the same surface that binds ERp57, a protein disulfide isomerase. nih.gov Importantly, the binding of the immunosuppressant drug cyclosporin A, which targets the PPIase active site, does not interfere with this P-domain interaction, indicating that the protein-binding and catalytic functions of CypB are structurally and functionally independent. nih.gov
Cell-Based Functional Assays
Cell Proliferation and Viability Assays
The impact of this compound (CypB) on cell growth and survival is frequently assessed using a variety of in vitro assays. These methods quantify changes in cell number, metabolic activity, or membrane integrity to determine the effects of CypB modulation.
Common techniques include direct cell counting using trypan blue exclusion to distinguish between viable and non-viable cells. aacrjournals.org Cell viability can also be measured using metabolic assays like the AlamarBlue or MTT assay, which rely on the reduction of a reagent by metabolically active cells, resulting in a colorimetric or fluorescent signal proportional to the number of living cells. aacrjournals.orgresearchgate.net Another approach is the CellTiter-Glo® 2.0 Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. spandidos-publications.com
Studies have consistently shown that the level of CypB expression influences cell proliferation. For instance, in glioblastoma multiforme cells, suppression of CypB has been found to reduce cell proliferation and survival. nih.gov Conversely, overexpression of CypB in MC3T3-E1 osteoblast precursor cells has been shown to enhance cell proliferation, as demonstrated by both cell viability assays and clone formation assays. tandfonline.com Similarly, in 3T3-L1 preadipocytes, CypB has been shown to promote adipogenesis, a process involving cell proliferation and differentiation. spandidos-publications.com
The effects of inhibiting CypB have also been investigated. Treatment of hepatocellular carcinoma (HCC) cell lines with NV651, a novel cyclophilin inhibitor, significantly decreased cell proliferation. nih.gov This inhibition was associated with an accumulation of cells in the G2/M phase of the cell cycle, indicating a mitotic block. nih.gov
📊 Table 1: Effects of this compound Modulation on Cell Proliferation and Viability
| Cell Line | Modulation of CypB | Assay Used | Observed Effect on Proliferation/Viability | Reference |
|---|---|---|---|---|
| Glioblastoma multiforme | Suppression | Trypan blue exclusion, AlamarBlue | Reduced | nih.gov |
| MC3T3-E1 | Overexpression | CCK-8, Clone formation | Enhanced | tandfonline.com |
| 3T3-L1 | Overexpression/Knockdown | Cell proliferation assay | Promotes/Reduces | spandidos-publications.com |
| Hepatocellular Carcinoma (HEPG2, HUH7) | Inhibition (NV651) | Acridine Orange/DAPI staining | Decreased | nih.gov |
| Breast Cancer (T47D) | Knockdown | Not specified | Decreased | nih.gov |
Cell Motility and Adhesion Assays
The involvement of this compound (CypB) in cell movement and attachment is investigated through various in vitro assays that measure the ability of cells to migrate and adhere to substrates.
Cell motility is often assessed using the Boyden chamber migration assay. nih.gov In this assay, cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant in the lower chamber. nih.gov The number of cells that have migrated to the lower side of the membrane is then quantified. nih.gov Studies using this method have shown that prolactin (PRL)-induced motility of T47D breast cancer cells is significantly decreased when CypB expression is knocked down. nih.gov
Cell adhesion assays are used to quantify the ability of cells to attach to an extracellular matrix (ECM) component or a layer of other cells. A common method involves seeding cells onto plates coated with an ECM protein, such as collagen I or fibronectin. nih.govresearchgate.net After a specific incubation time, non-adherent cells are washed away, and the remaining attached cells are quantified. oup.com Research has demonstrated that CypB can induce integrin-mediated cell adhesion. nih.gov Specifically, in T lymphocytes, CypB promotes adhesion to fibronectin. researchgate.net
Both pro-migratory and pro-adhesive functions of CypB have been observed in various cell types. For example, extracellular CypB has been shown to be a chemoattractant for human peripheral blood CD4+ T lymphocytes and macrophages. aai.org
📊 Table 2: Role of this compound in Cell Motility and Adhesion
| Cell Type | Assay | Substrate/Chemoattractant | Effect of CypB | Reference |
|---|---|---|---|---|
| T47D Breast Cancer Cells | Boyden Chamber Migration Assay | Prolactin (PRL) | Promotes PRL-induced motility | nih.gov |
| CD4+ T Lymphocytes | Adhesion Assay | Fibronectin | Promotes adhesion | researchgate.net |
| Human Primary Macrophages | In vitro Migration Assay | Not specified | Chemoattractant | aai.org |
| HK-2 Renal Tubular Epithelial Cells | Adhesion Assay, Wound Healing Assay | Not specified | CypB silencing increased adhesion and migration | oup.com |
Assessment of Cellular Stress Responses (e.g., ER stress, oxidative stress)
The role of this compound (CypB) in cellular stress responses, particularly endoplasmic reticulum (ER) stress and oxidative stress, is a significant area of research. The ER is a primary site for protein folding, and disruptions to this process lead to an accumulation of misfolded proteins, a condition known as ER stress. nih.govnih.gov
Studies have shown that ER stress-inducing agents, such as thapsigargin (B1683126) and tunicamycin, lead to an increased expression of CypB, alongside other major ER chaperone proteins like Bip, Grp94, and PDI. nih.gov This suggests that CypB is part of the unfolded protein response (UPR), a signaling pathway activated to restore ER homeostasis. frontiersin.orgwjgnet.com
To investigate the function of CypB during ER stress, researchers have used both overexpression and knockdown approaches. Overexpression of wild-type CypB in H9C2 cells has been shown to protect against ER stress-induced cell death. nih.govnih.gov Conversely, depleting CypB using siRNA makes cells more susceptible to ER stress. researchgate.netnih.govnih.gov The protective function of CypB is dependent on its peptidyl-prolyl cis-trans isomerase (PPIase) activity, as overexpression of a catalytically inactive mutant (CypB/R62A) not only fails to protect but actually exacerbates cell death. nih.govnih.gov
CypB also plays a role in managing oxidative stress. Depletion of CypB in glioblastoma multiforme cells leads to an increase in reactive oxygen species (ROS). aacrjournals.org Furthermore, these CypB-depleted cells show increased sensitivity to cell death induced by oxidative stress. aacrjournals.org The catalytically inactive CypB/R62A mutant has been shown to increase Ca2+ leakage from the ER and enhance ROS generation, linking ER stress, calcium homeostasis, and oxidative stress in the context of CypB function. nih.govnih.gov
Signaling Pathway Activation Studies
This compound (CypB) has been shown to modulate several key signaling pathways involved in cell proliferation, differentiation, and survival. The activation status of these pathways is typically assessed by Western blot analysis, which detects the phosphorylation of key signaling proteins.
One of the prominent pathways influenced by CypB is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway. In MC3T3-E1 osteoblast precursor cells, overexpression of CypB leads to increased phosphorylation of JAK2 and STAT3. tandfonline.com This activation of the JAK2/STAT3 pathway by CypB was further confirmed by the use of a JAK2 inhibitor, which reversed the effects of CypB overexpression. tandfonline.com In glioblastoma multiforme cells, CypB is also implicated in sustaining JAK/STAT3 signaling. aacrjournals.orgnih.gov
The PI3K/AKT/mTOR pathway is another target of CypB regulation. In 3T3-L1 preadipocytes, overexpression of CypB activates the AKT/mTOR pathway, as evidenced by increased phosphorylation of AKT, mTOR, and the downstream effector p70S6K. spandidos-publications.com Conversely, silencing of the CypB gene leads to a significant reduction in the phosphorylation of these proteins. spandidos-publications.com The use of rapamycin, an mTOR inhibitor, negated the effects of CypB overexpression, confirming the role of this pathway. spandidos-publications.com
Additionally, CypB has been linked to the mitogen-activated protein kinase (MAPK) pathway, particularly the ERK (extracellular signal-regulated kinase) branch. In human hepatic cancer cells, the interaction of CypB with its cell surface receptor, CD147, enhances MAPK/ERK signaling. researchgate.net
📊 Table 3: Signaling Pathways Modulated by this compound
| Cell Type | Signaling Pathway | Key Proteins Assessed (Phosphorylation Status) | Effect of CypB | Reference |
|---|---|---|---|---|
| MC3T3-E1 | JAK/STAT | p-JAK2, p-STAT3 | Activation | tandfonline.com |
| Glioblastoma Multiforme | JAK/STAT | p-STAT3 | Sustains signaling | aacrjournals.orgnih.gov |
| 3T3-L1 | PI3K/AKT/mTOR | p-AKT, p-mTOR, p-P70S6K | Activation | spandidos-publications.com |
| Human Hepatic Cancer Cells | MAPK/ERK | p-ERK1/2 | Activation | researchgate.net |
| Human Primary Macrophages | MAPK (p44/p42), NF-κB | p-ERK, p-JNK, p-p38, p-IκB, p-NF-κB p65 | Activation of p44/p42 MAPK and NF-κB | aai.org |
Cellular Senescence Assays
Cellular senescence is a state of irreversible growth arrest, and this compound (CypB) has been implicated in its regulation. The most common method to detect senescent cells is the senescence-associated β-galactosidase (SA-β-gal) assay. aacrjournals.orgnih.govoup.com This histochemical stain detects β-galactosidase activity at a suboptimal pH of 6.0, which is characteristic of senescent cells. aacrjournals.org
Studies on glioblastoma multiforme cells have shown that the depletion of CypB induces cellular senescence. aacrjournals.orgnih.gov This is observed through morphological changes, such as a large, flat appearance and cytoplasmic vacuolization, as well as positive staining in the SA-β-gal assay. aacrjournals.orgnih.gov
Further evidence for the role of CypB in suppressing senescence comes from studies on CypB-deficient mice. nih.govoup.com Primary multipotent stromal cells (MSCs) isolated from the bone marrow of these mice exhibit a higher number of SA-β-gal positive cells compared to wild-type controls. nih.govoup.com In addition to increased β-gal activity, these CypB-deficient MSCs also show a slower growth rate and increased levels of the senescence marker p21. nih.govoup.com The upregulation of p21, a cyclin-dependent kinase inhibitor, is a key event in the induction of cellular senescence. nih.govoup.com
These findings suggest that CypB plays a protective role against the onset of cellular senescence, and its absence can lead to premature aging phenotypes at the cellular level. nih.govoup.com
Gene Expression and Proteomic Profiling
Understanding the regulation and function of this compound often begins with analyzing its expression at both the mRNA and protein levels. Various techniques are employed to quantify these molecules and to identify changes in their abundance under different physiological or pathological conditions.
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method used to measure the abundance of CypB mRNA. This technique involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of the cDNA using a polymerase chain reaction (PCR). The use of fluorescent dyes or probes allows for the real-time monitoring of the amplification process, enabling the quantification of the initial amount of mRNA.
In studies of hypertensive rats, a competitive RT-PCR method was utilized to determine the expression of CypB in microdissected renal proximal tubules. ahajournals.org This approach employed an in vitro transcribed size-mutant RNA competitor that shared high sequence homology with the native CypB transcript, ensuring similar amplification efficiencies and providing accurate quantification of gene expression. ahajournals.org To enhance the precision of this analysis, the reaction products were analyzed by denaturing high-performance liquid chromatography. ahajournals.org
Furthermore, RT-qPCR has been instrumental in validating findings from broader expression profiling studies. For instance, after identifying genes regulated by CypB knockdown in breast cancer cells through microarray analysis, real-time PCR was used to confirm the downregulation of several transcripts, including those for STMN3, S100A4, S100A6, c-Myb, estrogen receptor alpha, growth hormone receptor, and progesterone (B1679170) receptor. nih.gov Similarly, in studies of macrophage response, RT-qPCR was used to measure the levels of TNF-α and Bcl-3 mRNA following stimulation with CypB. aai.org The specificity of the amplified products in these experiments is often confirmed by sequencing. aai.org
The reliability of RT-qPCR data is heavily dependent on the use of appropriate internal controls, or reference genes, for normalization. Studies on rat retinal development have highlighted that the expression of commonly used housekeeping genes can vary significantly, and therefore, careful validation of reference genes is crucial for accurate gene expression analysis. plos.org
Table 1: Selected Applications of RT-qPCR in this compound Research
| Application | Cell/Tissue Type | Key Findings | Reference |
|---|---|---|---|
| Quantification of CypB mRNA | Rat renal proximal tubules | CypB expression was evaluated in the context of hypertension. | ahajournals.org |
| Validation of microarray data | T47D breast cancer cells | Confirmed downregulation of specific genes following CypB knockdown. | nih.gov |
| Measurement of cytokine mRNA | Macrophages | Determined the effect of CypB on TNF-α and Bcl-3 expression. | aai.org |
Western blotting is a fundamental technique for detecting and quantifying the amount of this compound protein in a sample. The method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with an antibody specific to CypB.
This technique has been widely used to study CypB in various contexts. For example, in breast cancer research, Western blotting demonstrated increased CypB protein levels in malignant breast epithelium. nih.gov It has also been used to confirm the absence of CypB protein in knockout mouse models of osteogenesis imperfecta. plos.org In glioblastoma multiforme cells, Western blot analysis was used to confirm changes in the expression of proteins like SERPINE1 and SERPINA3 following CypB depletion. aacrjournals.org
The specificity of the antibody used is critical for reliable results. In many studies, the antibody's ability to detect a specific band for CypB at its expected molecular weight (approximately 21-24 kDa) is a key indicator of its suitability. ptglab.comrndsystems.com Furthermore, the use of knockout cell lines can validate the specificity of an antibody by showing a lack of signal in cells where the CypB gene has been deleted. rndsystems.com
Western blotting is also employed to analyze different cellular fractions, providing insights into the subcellular localization of CypB. For instance, after fractionating cells into cytoplasmic, membrane/organelle, nuclear, and insoluble/cytoskeletal components, Western blotting can reveal the distribution of CypB and its mutants among these compartments. nih.gov
Table 2: Examples of Western Blotting Applications for this compound
| Cell/Tissue Type | Primary Antibody Dilution | Key Findings | Reference |
|---|---|---|---|
| HeLa cells | 1:2000 | Detection of CypB protein. | ptglab.com |
| SH-SY5Y cells | 1:5000 | Clear bands indicating CypB presence. | ptglab.com |
| RAW 264.7 cells | 1:4000 | Detection of CypB in mouse macrophage-like cells. | ptglab.com |
| MCF-7 cells | 1:2000 | Analysis of CypB in human breast cancer cells. | ptglab.com |
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This high-throughput technique has been pivotal in understanding the global impact of this compound on cellular gene expression networks.
In breast cancer research, microarray analysis of T47D cells with a small interfering RNA (siRNA)-mediated knockdown of CypB revealed that 663 transcripts were regulated by its absence. nih.gov This finding implicated CypB in the regulation of genes involved in cell proliferation, motility, and tumorigenesis. nih.gov Similarly, in glioblastoma multiforme cells, microarray analysis of RNA from control versus CypB-knockdown cells identified approximately 130 genes that were affected by more than two-fold, including a significant reduction in the transcript for uncoupling protein-2 (UCP2). aacrjournals.org
Microarray studies have also been used to investigate the molecular mechanisms of drug resistance in cancer. In gastric cancer cells, cDNA microarray analysis identified several genes, including this compound, that were down-regulated in cells resistant to 5-fluorouracil. e-crt.org These expression profiles provide valuable insights into the complex cellular responses to chemotherapy. e-crt.org
The data generated from microarray experiments are often vast and require sophisticated bioinformatic analysis to identify significant changes in gene expression and to link these changes to biological pathways and protein networks. nih.gov
Mass spectrometry (MS) is a powerful analytical technique that has become indispensable for the study of proteins and their post-translational modifications (PTMs). frontiersin.org PTMs are chemical modifications that occur after protein synthesis and can significantly alter a protein's function, localization, and stability.
In the context of this compound, MS has been crucial for elucidating its role in the post-translational modification of type I collagen. Detailed liquid chromatography/mass spectrometry (LC/MS) analysis of bone and osteoblast type I collagen from a CypB knockout mouse model revealed site-specific alterations in lysine (B10760008) hydroxylation. plos.org Specifically, there was a significant reduction in the hydroxylation of the helical crosslinking residue K87. plos.org
Further studies using mass spectrometry on skin type I collagen from CypB null mice showed that while hydroxylation of helical cross-linking lysine residues was markedly diminished, none of the telopeptidyl lysines were hydroxylated. nih.gov These findings demonstrate that CypB deficiency profoundly affects the lysine post-translational modifications of collagen, which in turn impacts collagen cross-linking and the mechanical properties of tissues. nih.govplos.org
The general workflow for analyzing PTMs by MS often involves the digestion of the protein into smaller peptides, followed by enrichment of the modified peptides and subsequent analysis by MS to identify the modification and its location on the peptide sequence. frontiersin.org
Microscopic and Imaging Techniques
Microscopic and imaging techniques are essential for visualizing the subcellular localization and tissue distribution of this compound. These methods provide spatial context to the biochemical and molecular data obtained from other techniques.
Immunofluorescence (IF) and immunohistochemistry (IHC) are powerful imaging techniques that utilize antibodies to detect the presence and location of specific proteins within cells and tissues, respectively.
Immunofluorescence studies have been used to investigate the subcellular localization of CypB. In HeLa cells, immunofluorescence has shown that CypB is localized to the cytoplasm. rndsystems.comrndsystems.com Further studies have demonstrated that wild-type CypB exhibits a strong perinuclear localization, often with distinct foci of fluorescence. nih.gov This technique was also used to show that deletions in the N-terminus of CypB can alter its intracellular localization. nih.gov The general procedure for immunofluorescence involves fixing and permeabilizing the cells, incubating with a primary antibody against CypB, followed by a fluorescently labeled secondary antibody, and then visualizing the staining using a fluorescence microscope. thermofisher.comthermofisher.com
Immunohistochemistry is used to examine the expression of CypB in tissue samples. In a study of breast cancer progression, immunohistochemical analysis of a tissue microarray revealed a significant increase in CypB protein levels as a function of disease progression. nih.gov In stomach cancer, IHC showed that CypB was primarily present in the cytoplasm and its expression was significantly higher in cancer tissue compared to paracancerous tissue. geneticsmr.org Similarly, IHC has been used to show strong granular cytoplasmic positivity for CypB in trophoblastic cells of the human placenta. novusbio.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| STMN3 |
| S100A4 |
| S100A6 |
| c-Myb |
| Estrogen receptor alpha |
| Growth hormone receptor |
| Progesterone receptor |
| TNF-α |
| Bcl-3 |
| SERPINE1 |
| SERPINA3 |
| Uncoupling protein-2 (UCP2) |
| 5-fluorouracil |
Subcellular Localization Studies
This compound (CypB) exhibits a distinct subcellular distribution, localizing to several key compartments where it carries out its functions. Primarily, CypB is targeted to the endoplasmic reticulum (ER) by an N-terminal signal peptide. oup.com It possesses a C-terminal ER-retention sequence (VEKPFAIAKE) that directs it to specific subcompartments within the ER. oup.com However, this retention motif can be proteolytically cleaved, allowing for the secretion of CypB into the extracellular space. biovendor.com
In addition to the ER, CypB is also found in the nucleus, where it can accumulate in the fibrillar centers of the nucleoli. biovendor.comspandidos-publications.com This nuclear localization is facilitated by a nuclear translocation motif (DEKKKGPKV) within its N-terminus. biovendor.com Studies have shown its presence in the nuclear matrix, but not in the nucleolar region. wikigenes.org Furthermore, mass spectrometry has identified CypB in melanosomes. abcam.com
The localization of CypB can be dynamic. For instance, the immunosuppressant drug Cyclosporine A (CsA) can mobilize CypB from the ER and promote its secretion. nih.gov This suggests a regulated trafficking process. In keratinocytes, CsA has been shown to induce the secretion of CypB from the ER into the media. researchgate.netresearchgate.net Similarly, the natural product sanglifehrin A also induces the secretion of CypB from the ER. biorxiv.org The secretion of CypB from the ER to the Golgi apparatus can be blocked by the inhibitor brefeldin-A. oup.com
The diverse subcellular localization of CypB underscores its involvement in a wide range of cellular processes, from protein folding and trafficking in the ER to potential roles in RNA transcription within the nucleus. spandidos-publications.comwikigenes.org
In Vitro and Ex Vivo Model Systems
Cell Line Models (e.g., 3T3-L1 preadipocytes, T47D breast cancer cells, glioblastoma cell lines, renal proximal tubule cells)
A variety of cell line models have been instrumental in elucidating the functions of this compound (CypB) in different physiological and pathological contexts.
3T3-L1 Preadipocytes: These cells are a widely used model to study adipogenesis. Research has shown that the expression of CypB increases during the differentiation of 3T3-L1 preadipocytes into adipocytes. researchgate.netnih.govresearchgate.net Overexpression of CypB in these cells promotes adipogenesis and lipid accumulation, while its inhibition suppresses adipocyte differentiation. researchgate.netnih.gov Studies using this model have implicated CypB in the regulation of the AKT/mTOR signaling pathway during this process. researchgate.netmdpi.com
T47D Breast Cancer Cells: T47D cells have been utilized to investigate the role of CypB in breast cancer. In these cells, CypB acts as a transcriptional inducer for Stat5, a key signaling protein in breast cancer pathogenesis. nih.gov Knockdown of CypB in T47D cells has been shown to decrease cell growth, proliferation, and motility. nih.gov Furthermore, CypB knockdown impairs prolactin-induced gene expression in these cells. nih.govresearchgate.net Treatment with cyclophilin inhibitors has been shown to reduce mutant p53 levels in T47D cells. aacrjournals.org
Glioblastoma Cell Lines: The role of CypB in glioblastoma, an aggressive brain tumor, has been studied using cell lines such as U251 and T98G. In these cells, knockdown of CypB has been found to reduce the levels of mutant p53 and Chk1, proteins involved in cell cycle regulation and DNA damage response. aacrjournals.org Treatment with cyclophilin inhibitors also led to a reduction in mutant p53 levels in T98G cells. aacrjournals.org These findings suggest that CypB supports the survival of glioblastoma cells. aacrjournals.org
Renal Proximal Tubule Cells: Cell lines derived from renal proximal tubules, such as HK-2 cells, have been used to explore the function of CypB in the kidney. plos.org Studies have shown that CypB expression is higher in a proximal tubule cell line derived from spontaneously hypertensive rats (SHR) compared to a similar line from normotensive Wistar-Kyoto rats, suggesting a genetic determination of this difference. nih.govahajournals.org In HK-2 cells, CypB has been found to interact with the Na+/K+-ATPase β1 subunit, and its silencing or inhibition with Cyclosporine A affects the activity and trafficking of this crucial ion pump. plos.org
Table 1: Summary of Cell Line Models Used in this compound Research
| Cell Line | Tissue of Origin | Key Research Findings |
| 3T3-L1 | Mouse Embryo (Preadipocyte) | CypB expression increases during adipogenesis. researchgate.netnih.govresearchgate.net It promotes lipid accumulation and regulates the AKT/mTOR pathway. researchgate.netmdpi.com |
| T47D | Human Breast Cancer | CypB enhances Stat5 activity and prolactin-induced gene expression. nih.govnih.govresearchgate.net Its knockdown reduces cell growth and motility. nih.gov |
| U251, T98G | Human Glioblastoma | CypB supports cell survival by regulating mutant p53 and Chk1 levels. aacrjournals.org |
| HK-2 | Human Kidney (Proximal Tubule) | CypB interacts with and regulates the Na+/K+-ATPase pump. plos.org |
| SHR-derived | Rat Kidney (Proximal Tubule) | Genetically determined higher expression of CypB compared to normotensive controls. nih.govahajournals.org |
Invertebrate Models (e.g., Caenorhabditis elegans, Bemisia tabaci)
Invertebrate models provide valuable systems for studying the fundamental roles of conserved proteins like this compound (CypB).
Caenorhabditis elegans: While specific studies focusing solely on CypB in C. elegans are not detailed in the provided context, this nematode is a powerful model for genetic and developmental studies. Its transparent body and well-defined cell lineage would make it an ideal system to investigate the in vivo roles of CypB in a whole-organism context, particularly in processes like protein folding and stress response.
Bemisia tabaci (Sweetpotato Whitefly): The whitefly Bemisia tabaci is a significant agricultural pest that transmits plant viruses. Research has implicated B. tabaci CypB in the transmission of Tomato yellow leaf curl virus (TYLCV). frontiersin.orgfrontiersin.orgpreprints.orgpreprints.org Studies have shown that the expression of CypB in the whitefly is altered upon acquisition and retention of TYLCV. frontiersin.org There is evidence of a specific interaction and colocalization between CypB and the virus in the whitefly's midgut, eggs, and salivary glands. frontiersin.org Importantly, reducing CypB levels in the whitefly, either through antibody feeding or plant-mediated gene silencing, has been shown to decrease the transmission of TYLCV. frontiersin.orgnih.gov These findings highlight a critical role for CypB in the viral transmission process by this insect vector. frontiersin.org
Pharmacological Modulation with Cyclophilin Inhibitors as Research Tools
Use of Cyclosporine A and its Derivatives
Cyclosporine A (CsA), a well-known immunosuppressant, and its derivatives have been extensively used as pharmacological tools to probe the functions of this compound (CypB). CsA binds to the catalytic site of cyclophilins, inhibiting their peptidyl-prolyl isomerase (PPIase) activity.
This inhibition has been leveraged in various research models. For instance, in renal proximal tubule cells, CsA treatment mimics the effects of CypB silencing on Na+/K+-ATPase activity, suggesting that CypB's enzymatic function is crucial for the proper function of this ion pump. plos.org In keratinocytes and other cell types, CsA has been observed to induce the secretion of CypB from the endoplasmic reticulum. oup.comnih.govresearchgate.net This phenomenon has been used to study the trafficking and extracellular roles of CypB.
Furthermore, CsA has been employed to investigate the role of CypB in disease models. In glioblastoma cell lines, treatment with CsA and a CsA dimer reduced the levels of mutant p53, indicating a potential therapeutic angle. aacrjournals.org In the context of viral infections, CsA has been shown to inhibit the replication of hepatitis C virus (HCV) and hepatitis B virus (HBV). mdpi.com In the invertebrate model Bemisia tabaci, membrane feeding with CsA resulted in decreased colocalization of CypB with Tomato yellow leaf curl virus (TYLCV) in the midgut and a reduction in virus transmission. frontiersin.org
It is important to note that while CsA is a powerful research tool, its immunosuppressive effects, mediated through the formation of a complex with cyclophilin A that inhibits calcineurin, can confound the interpretation of its effects specifically on CypB. plos.org
Application of Non-Immunosuppressive Cyclophilin Inhibitors (e.g., Alisporivir (B1665226), NV556, CRV431)
To overcome the confounding immunosuppressive effects of Cyclosporine A (CsA), non-immunosuppressive cyclophilin inhibitors have been developed and utilized as more specific research tools. These compounds bind to cyclophilins and inhibit their enzymatic activity without affecting calcineurin.
Alisporivir (DEB025): This CsA analog has been instrumental in studying the role of cyclophilins in viral hepatitis. In cell culture models of hepatitis B virus (HBV) infection, alisporivir has been shown to reduce both intracellular and secreted HBV DNA, as well as hepatitis B surface antigen (HBsAg) production. mdpi.comnih.govnih.gov
NV556: A derivative of sanglifehrin A, NV556 is another non-immunosuppressive pan-cyclophilin inhibitor. plos.org Studies in mouse models of non-alcoholic steatohepatitis (NASH) have demonstrated that NV556 can reduce liver fibrosis and collagen production. alzdiscovery.orgresearchgate.net Research suggests that the therapeutic effects of pan-cyclophilin inhibitors like NV556 in NASH are primarily due to the inhibition of CypB. plos.org
CRV431 (Rencofilstat): This CsA analog is a potent pan-cyclophilin inhibitor. researchgate.netacs.org In preclinical models of chronic liver disease and NASH, CRV431 has been shown to decrease liver fibrosis and reduce the development of liver tumors. plos.orgresearchgate.net Similar to NV556, the beneficial effects of CRV431 in these models are thought to be largely mediated through the inhibition of CypB. plos.org
Table 2: Non-Immunosuppressive Cyclophilin Inhibitors in CypB Research
| Inhibitor | Class | Key Research Applications |
| Alisporivir (DEB025) | Cyclosporine A analog | Investigating the role of cyclophilins in HBV replication and HBsAg production. mdpi.comnih.govnih.gov |
| NV556 | Sanglifehrin A analog | Studying the involvement of cyclophilins in liver fibrosis and NASH. plos.orgalzdiscovery.orgresearchgate.net |
| CRV431 (Rencofilstat) | Cyclosporine A analog | Examining the role of cyclophilins in liver fibrosis, NASH, and liver cancer. plos.orgresearchgate.net |
Future Directions in Cyclophilin B Research
Elucidation of Remaining Enigmatic Biological Functions
A significant portion of Cyclophilin B's biological functionality remains enigmatic, presenting a critical area for future research. biovendor.combiovendor.com While its PPIase activity is well-characterized, its broader roles within different cellular compartments and in the extracellular environment are still being uncovered.
Future research should focus on several mysterious aspects of CypB's function:
Nuclear Roles : In the nucleus, CypB has been shown to function as a transcriptional inducer of STAT5-mediated gene expression. biovendor.com This suggests a potential role for CypB in coordinating extensive networks of gene expression, a hypothesis that warrants further investigation. biovendor.com The mechanisms by which nuclear CypB influences transcription factors and the full scope of genes it regulates are yet to be determined.
Coordination of Cellular Processes : The discovery that mice deficient in CypB experience accelerated aging, characterized by kyphosis, fat reduction, and elevated cellular senescence markers, points to a fundamental role in maintaining cellular and organismal health. oup.com The precise pathways through which CypB loss leads to these progeroid phenotypes are not fully understood and represent a vital area of inquiry.
Extracellular Signaling : When secreted, CypB acts as a ligand for the cell surface receptor CD147, influencing processes like cell motility and calcium transport. biovendor.combiovendor.com However, its complete function in cell-to-cell communication and inflammatory signaling is not fully defined. biovendor.com For instance, while it is involved in inflammatory diseases, it appears unable to induce pro-inflammatory cytokines on its own, suggesting a more complex, modulatory role in inflammation that needs to be elucidated. biovendor.com
Deeper Understanding of Isoform-Specific Mechanisms
The human genome encodes for numerous cyclophilin isoforms, each with potentially distinct biological roles. nih.gov A deeper understanding of the mechanisms that differentiate CypB's function from other cyclophilins, particularly the highly abundant Cyclophilin A (CypA), is essential for therapeutic development.
Key research directions include:
Disease-Specific Roles : Recent studies have highlighted the isoform-specific involvement of cyclophilins in disease. For example, in a model of non-alcoholic steatohepatitis (NASH), mice lacking CypB, but not those lacking CypA, were significantly protected from disease progression. nih.gov This strongly suggests that CypB has a necessary and specific role in the development of NASH. Future work must dissect the molecular pathways exclusive to CypB in the context of specific pathologies.
Structural Basis of Specificity : The structural diversity among cyclophilin isoforms, particularly in regions outside the conserved active site, is thought to be a primary determinant of their specific functions. plos.org High-resolution structural analyses of CypB in complex with its unique substrates and interaction partners are needed to explain its distinct roles. Investigating how the molecular surface outside the proline-binding site confers specificity will be crucial. plos.org
Development of Isoform-Selective Inhibitors : The development of small molecules that can discriminate between CypA and CypB has provided powerful tools for research. nih.gov Expanding this chemical toolbox will be critical for probing the specific functions of CypB in complex biological systems without the confounding effects of inhibiting other isoforms. These selective inhibitors can help validate CypB as a therapeutic target in various diseases.
Identification of Novel Substrates and Interaction Partners
The biological functions of CypB are executed through its interactions with a diverse array of substrates and binding partners. While some partners have been identified, a comprehensive map of the CypB interactome is far from complete. The identification of novel interactors is a priority for understanding its multifaceted roles.
Future research should aim to:
Expand the Interactome : Techniques like bacterial two-hybrid screening and affinity purification-mass spectrometry have proven effective in identifying new partners. For instance, PfRhopH3, a protein from the malaria parasite Plasmodium falciparum, was identified as a novel interacting protein, highlighting a role for CypB in infectious disease. nih.gov Similarly, an interactomic study of a bacterial homolog of CypB revealed a vast network of partners involved in metabolism, stress response, and virulence. frontiersin.org Applying these systematic approaches to human CypB in various cell types and conditions will likely uncover many more functionally important interactions.
Characterize ER Interactions : Within the ER, CypB interacts with multiple chaperones and folding enzymes, such as GRp94 and ERp72. ijbs.comresearchgate.net These interactions appear to be mediated by a conserved positively charged surface on CypB, suggesting a potential role as a central "hub" for protein folding quality control in the ER. researchgate.net Further characterization of this ER sub-network is needed to understand how CypB contributes to protein homeostasis.
Validate Disease-Relevant Partners : In the context of cancer, CypB has been shown to interact with key signaling molecules like STAT3 and MDM2. ijbs.com Validating these and identifying new interactions in various cancers will be critical for understanding its role in tumor progression and for developing targeted therapies.
Table 1: Known and Potential Interaction Partners of this compound
| Partner | Cellular Location | Functional Context | Reference |
|---|---|---|---|
| CD147 (Basigin) | Cell Surface | Extracellular signaling, chemotaxis, viral infection, inflammation | biovendor.comnih.govosu.cz |
| Heparan Sulfate (B86663) Proteoglycans | Cell Surface | Inflammatory activity, cell adhesion | biovendor.com |
| STAT5 | Nucleus | Transcriptional regulation | biovendor.com |
| STAT3 | Cytoplasm/Nucleus | Cancer progression (colorectal cancer), signaling | ijbs.com |
| MDM2 | Nucleus | Regulation of p53, cancer progression | ijbs.com |
| PfRhopH3 | Plasmodium falciparum | Host-pathogen interaction (malaria) | nih.gov |
| ER Chaperones (e.g., GRp94, ERp72) | Endoplasmic Reticulum | Protein folding and quality control | researchgate.net |
Detailed Characterization of Signaling Cascades
CypB is increasingly recognized as a signaling molecule, both inside the cell and in the extracellular space. A detailed characterization of the signaling cascades it initiates or modulates is fundamental to understanding its physiological and pathological functions.
Future studies should focus on:
CD147-Mediated Signaling : The interaction of extracellular CypB with its receptor CD147 is known to activate the mitogen-activated protein kinase (MAPK) pathway (specifically p44/p42 MAPK, also known as ERK) and induce calcium flux. biovendor.comaai.orgnih.gov Further research is required to map the downstream effectors of this pathway and understand how it leads to specific outcomes like cell migration and changes in gene expression. biovendor.com The role of the NF-κB pathway, which is also activated by CypB in macrophages, needs further exploration. aai.org
JAK/STAT Pathway : CypB has been shown to enhance the proliferation and differentiation of osteoblast precursor cells by activating the JAK2/STAT3 signaling pathway, leading to increased expression of bone morphogenetic proteins (BMPs). tandfonline.com The precise mechanism by which CypB activates JAK2 and the full implications of this pathway in bone metabolism and other cellular processes remain to be detailed.
Cancer-Related Signaling : In colorectal cancer, CypB is implicated in complex signaling loops involving HIF-1α and STAT3. ijbs.com For example, it can promote the transcription of HIF-1α and also induce the phosphorylation of STAT3. ijbs.com Unraveling these intricate signaling networks and how they contribute to tumor growth, angiogenesis, and apoptosis resistance is a critical future direction.
Table 2: Signaling Pathways Modulated by this compound
| Pathway | Key Proteins Involved | Cellular Context/Outcome | Reference |
|---|---|---|---|
| MAPK/ERK | CD147, p44/p42 MAPK (ERK) | Chemotaxis, cell motility, inflammation | biovendor.comosu.czaai.org |
| Calcium Signaling | CD147 | Intracellular calcium flux, cell activation | biovendor.comnih.gov |
| JAK/STAT | JAK2, STAT3 | Osteoblast differentiation, bone metabolism | tandfonline.com |
| NF-κB | IκB, p65 | Macrophage activation, inflammation | aai.org |
| HIF-1α | HIF-1α | Cancer progression, response to hypoxia | ijbs.com |
Exploration of PPIase-Independent Roles and Mechanisms
There is growing evidence that cyclophilins, including CypB, possess biological functions that are independent of their canonical PPIase catalytic activity. nih.govnih.gov These non-enzymatic roles often involve acting as molecular chaperones or scaffolds to facilitate protein-protein interactions.
Key areas for future investigation include:
Chaperone Activity : Many PPIases also exhibit chaperone activity, preventing the aggregation of proteins, which can be independent of their isomerase function. nih.gov Studies on a bacterial homolog of CypB suggest it may act as a chaperone to assist in the folding of virulence factors through a PPIase-independent mechanism. nih.gov Determining whether human CypB has similar catalytic-independent chaperone functions, particularly within the crowded environment of the ER, is an important goal.
Scaffolding Functions : Cyclophilins can act as scaffolds, bringing other proteins together to form functional complexes. The regulation of influenza A virus infectivity by CypA, for example, occurs through a direct interaction with a viral protein in a PPIase-independent manner. researchgate.net Future research should explore whether CypB similarly acts as a scaffold to assemble signaling complexes or regulate the quaternary structure of proteins, independent of its isomerase activity. nih.gov
Dissecting Mechanisms : Distinguishing between PPIase-dependent and -independent functions is a significant experimental challenge. The use of site-directed mutagenesis to create catalytically inactive CypB mutants is a key strategy. nih.gov Comparing the biological effects of wild-type versus inactive CypB in cellular and animal models will be essential to definitively map its PPIase-independent roles and the mechanisms that underpin them.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| Cyclophilin A (CypA) |
| This compound (CypB) |
| STAT3 |
| STAT5 |
| MDM2 |
| p53 |
| JAK2 |
| HIF-1α |
| ERK |
| IκB |
| p65 |
| GRp94 |
| ERp72 |
| PfRhopH3 |
| CD147 (Basigin) |
| Bone Morphogenetic Protein (BMP) |
| p44/p42 MAPK |
Q & A
Q. How can researchers distinguish cyclophilin B (CypB) from other cyclophilin family members, such as cyclophilin A, in structural and functional studies?
CypB is distinguished by its N-terminal endoplasmic reticulum (ER)-directed signal sequence, which is absent in cyclophilin A (CypA). This signal sequence facilitates CypB’s localization to the ER and secretion into extracellular spaces. Methodologically, immunoblotting with antibodies specific to CypB’s unique N-terminal region or using subcellular fractionation to isolate ER-associated proteins can confirm its identity. Structural homology analyses (e.g., sequence alignment) should highlight the conserved peptidyl-prolyl isomerase (PPIase) domain shared across cyclophilins and the variable N/C-terminal regions that differentiate CypB .
Q. What experimental approaches are recommended to assess this compound expression levels in cancer tissues?
Immunohistochemistry (IHC) using validated CypB-specific antibodies is a primary method, as demonstrated in stomach cancer studies. Tissue microarrays of cancer and adjacent normal tissues should be stained, with scoring based on cytoplasmic intensity (CypB is predominantly cytoplasmic). Confirmatory techniques like RT-qPCR or Western blotting (using ER-enriched lysates) can quantify mRNA/protein levels. Critical controls include using siRNA-mediated knockdown (e.g., lentiviral vectors) to verify antibody specificity and ensure non-cross-reactivity with CypA .
Q. Why is this compound unsuitable as a housekeeping gene in RT-qPCR without validation?
While CypB is occasionally used for normalization in gene expression studies, its mRNA and protein levels can vary under stress conditions (e.g., oxidative stress, viral infection) or in disease states (e.g., cancer). Researchers must validate its stability in their experimental system using tools like NormFinder or GeNorm. For example, in hepatic gene expression studies, CypB levels were altered by oleanolic acid treatment, underscoring the need for parallel validation with traditional housekeeping genes (e.g., GAPDH, β-actin) .
Advanced Research Questions
Q. How can contradictory data on this compound’s interaction with viral proteins be resolved?
Discrepancies in protein interaction studies (e.g., co-immunoprecipitation [co-IP] vs. his-tag pulldown) may arise from technical differences in assay sensitivity, washing stringency, or competing binding partners. For instance, in Schizaphis graminum, cyclophilin A (CypA) was detected in co-IP with CYDV-RPV virus, while CypB interactions were only observed in his-tag assays. To resolve this, use orthogonal methods like fluorescence resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify binding affinities. Additionally, optimize co-IP conditions (e.g., incubation time, protease inhibitors) to preserve weak or transient interactions .
Q. What strategies are effective for studying this compound’s role in oxidative stress and ER homeostasis?
CypB modulates ER stress via its PPIase activity and interactions with chaperones like GRP77. To investigate this, employ CRISPR/Cas9 knockout models or chemical inhibitors (e.g., cyclosporin A, non-immunosuppressive analogs like NVP018). Measure downstream markers like CHOP (a pro-apoptotic ER stress protein) or redox sensors (e.g., glutathione levels). For example, CypB knockdown in hepatoma cells increased susceptibility to aldosterone-induced oxidative stress, which can be quantified via ROS assays and immunoblotting for phosphorylated ERK .
Q. How should researchers design studies to evaluate this compound as a therapeutic target in cancer or fibrosis?
Preclinical models should combine genetic (siRNA/shRNA) and pharmacological (cyclophilin inhibitors) approaches. In stomach cancer, lentiviral CypB-siRNA reduced tumor growth in vitro (MTT assays) and in vivo (xenograft models). For fibrosis, use animal models with tissue-specific CypB deletion and assess collagen deposition (Masson’s trichrome staining) or TGF-β signaling. Include dose-response curves for inhibitors and validate target engagement via PPIase activity assays .
Methodological Considerations
Q. How can antibody cross-reactivity issues in this compound detection be mitigated?
Commercial CypB antibodies may cross-react with CypA or degradation products. Validate antibodies using knockdown/knockout controls (e.g., CypB−/− cell lines) and parallel Western blots with recombinant CypA/CypB. For example, in Aspergillus niger, anti-CypB antibodies cross-reacted with 30–40 kDa proteins; truncating gel exposure times or using 2D electrophoresis improved specificity. Always report antibody catalog numbers and validation data .
Q. What statistical methods are appropriate for analyzing this compound expression data with high variability?
Non-parametric tests (e.g., Mann-Whitney U-test) are recommended for non-normally distributed data, as seen in RT-qPCR studies of CypB-normalized gene expression. For proteomic co-IP data, use label-free quantification (e.g., MaxQuant) with false-discovery rate (FDR) correction and spectral count normalization. In cases of low reproducibility (e.g., inconsistent protein bands), apply replicate concordance filters or machine learning-based noise reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
